2-methanesulfonyl-1,3,5-trimethylbenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trimethyl-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-7-5-8(2)10(9(3)6-7)13(4,11)12/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSJEUVPFFSEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341953 | |
| Record name | Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6462-31-3 | |
| Record name | Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6462-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene from Mesitylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene, also known as mesityl methyl sulfone, from mesitylene. The primary synthetic route discussed is the Friedel-Crafts sulfonylation. This document outlines the challenges associated with this synthesis, presents detailed experimental protocols from established literature, and offers a mechanistic understanding of the reaction.
Introduction
Mesityl methyl sulfone is an organic compound of interest in medicinal chemistry and materials science due to the presence of the electron-withdrawing methanesulfonyl group on the sterically hindered and electron-rich mesitylene ring. The synthesis of this target molecule is primarily achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts sulfonylation reaction. This involves the reaction of mesitylene with a methanesulfonyl halide, typically in the presence of a Lewis acid catalyst.
However, the direct sulfonylation of mesitylene using methanesulfonyl chloride presents significant challenges. A major competing side reaction is the chlorination of the aromatic ring, which can drastically reduce the yield of the desired sulfone. This guide will detail a successful synthesis using a related sulfonylating agent, methanesulfonyl fluoride, which mitigates the chlorination side reaction, and will also discuss the outcomes of using methanesulfonyl chloride.
Reaction Overview and Mechanism
The core transformation is the attachment of a methanesulfonyl group (-SO₂CH₃) to the mesitylene ring. This is an electrophilic aromatic substitution reaction where the electrophile is a transient sulfonyl cation or a complex of the sulfonylating agent and the Lewis acid.
The generally accepted mechanism for the Friedel-Crafts sulfonylation using a methanesulfonyl halide (CH₃SO₂X) and a Lewis acid catalyst (e.g., AlCl₃) proceeds as follows:
-
Formation of the Electrophile: The Lewis acid activates the methanesulfonyl halide, generating a highly electrophilic species.
-
Electrophilic Attack: The electron-rich π-system of the mesitylene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the [AlCl₃X]⁻ complex, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, this compound.
Experimental Protocols and Quantitative Data
This section provides detailed experimental procedures for the synthesis of this compound. A key finding in the literature is the preferential use of methanesulfonyl fluoride over methanesulfonyl chloride to avoid significant chlorination of the mesitylene ring[1].
Synthesis via Methanesulfonyl Fluoride (Recommended Protocol)
This protocol is adapted from a patented procedure that reports a high yield of the desired product by avoiding the chlorination side reaction[1].
Reaction Scheme:
Mesitylene + Methanesulfonyl Fluoride --(AlCl₃)--> this compound
Experimental Procedure:
To a solution of 2.0 g (0.02 mole) of methanesulfonyl fluoride in 10 ml (0.072 mole) of mesitylene, 2.70 g (0.02 mole) of aluminum chloride (AlCl₃) was added. The solution was stirred for 30 minutes. Following the reaction period, the mixture was poured into ice water. The product was then isolated using standard work-up procedures. The resulting product, 2,4,6-trimethylphenyl methyl sulfone, exhibited a melting point of 130°C. The structure of the product was confirmed by NMR, IR, and mass spectroscopy[1].
Attempted Synthesis via Methanesulfonyl Chloride
Research has shown that the reaction of activated arenes like mesitylene with methanesulfonyl chloride in the presence of aluminum chloride often results in significant chlorination of the aromatic ring, with very low yields of the desired sulfone[1]. For instance, the reaction of p-xylene with methanesulfonyl chloride and AlCl₃ yielded 70% of 2,5-dimethylchlorobenzene and less than 1% of the corresponding sulfone[1]. This suggests that a similar outcome would be expected with mesitylene.
Summary of Quantitative Data
| Sulfonylating Agent | Arene | Catalyst | Molar Ratio (Arene:Sulfonylating Agent:Catalyst) | Reaction Time | Product | Yield (%) | Reference |
| Methanesulfonyl Fluoride | Mesitylene | AlCl₃ | 3.6 : 1 : 1 | 30 min | 2,4,6-trimethylphenyl methyl sulfone | 70 | [1] |
| Methanesulfonyl Chloride | p-Xylene | AlCl₃ | 8 : 1 : 1.15 | 1 hour | 2,5-dimethylphenyl methyl sulfone | < 1 | [1] |
| Methanesulfonyl Chloride | p-Xylene | AlCl₃ | 8 : 1 : 1.15 | 1 hour | 2,5-dimethylchlorobenzene | 70 | [1] |
Visualizations
Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts sulfonylation of mesitylene.
Caption: Mechanism of Friedel-Crafts Sulfonylation.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis of this compound.
Caption: General Experimental Workflow.
Conclusion
The synthesis of this compound from mesitylene is most effectively achieved through a Friedel-Crafts sulfonylation using methanesulfonyl fluoride as the sulfonylating agent in the presence of aluminum chloride. This approach successfully yields the desired product in high purity and good yield by circumventing the problematic side reaction of aromatic chlorination that occurs when using methanesulfonyl chloride. The provided experimental protocol and mechanistic insights serve as a valuable resource for researchers in the fields of synthetic and medicinal chemistry. Further optimization of reaction conditions, such as solvent and temperature, may lead to even higher yields.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Methanesulfonyl-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-methanesulfonyl-1,3,5-trimethylbenzene, also known as mesityl methyl sulfone. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related molecules and established chemical principles to offer a thorough profile. This guide is intended to support researchers, scientists, and professionals in drug development by providing key data on its chemical identity, predicted physical and chemical properties, and a plausible synthetic route with a detailed experimental protocol.
Chemical Identity and Structure
This compound (IUPAC name) is an aromatic sulfone. The structure consists of a mesitylene (1,3,5-trimethylbenzene) ring substituted with a methanesulfonyl group at the 2-position.
Synonyms: Mesityl methyl sulfone, (2,4,6-Trimethylphenyl)methylsulfone.[1]
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 6462-31-3[1] |
| Molecular Formula | C₁₀H₁₄O₂S[1][2] |
| Molecular Weight | 198.28 g/mol [1][2] |
| InChI Key | VTSJEUVPFFSEBN-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)C)C[1] |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Source/Basis for Estimation |
| Melting Point | Estimated: 80-90 °C | Based on the melting point of similar aromatic sulfones and the added bulk of the mesityl group. For example, 1-(bromomethyl)-4-(methylsulfonyl)benzene has a melting point of 82-86 °C.[3] |
| Boiling Point | Estimated: > 300 °C | Aromatic sulfones generally have high boiling points. The boiling point of ethyl methyl sulfone is 239 °C, and the addition of the aromatic ring is expected to significantly increase this value.[4] |
| Solubility | Predicted: Soluble in many organic solvents (e.g., dichloromethane, chloroform, acetone, ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexane). Insoluble in water. | The sulfone group imparts polarity, while the aromatic ring and methyl groups contribute to lipophilicity. Methyl sulfone is soluble in water, but the large hydrophobic mesityl group is expected to render the target compound insoluble in aqueous media.[5][6][7] |
| Topological Polar Surface Area (TPSA) | 42.5 Ų | Computed value.[1][2] |
| Hydrogen Bond Acceptor Count | 2 | Computed value.[1][2] |
| XLogP3-AA | 2.3 | Computed value.[2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from mesitylene: Friedel-Crafts reaction to form mesityl methyl sulfide, followed by oxidation to the sulfone. A detailed, representative protocol is provided below.
Synthetic Pathway
Experimental Workflow
Detailed Experimental Protocol
Step 1: Synthesis of Mesityl methyl sulfide
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve mesitylene (1,3,5-trimethylbenzene) (12.0 g, 0.1 mol) and dimethyl disulfide (9.4 g, 0.1 mol) in 100 mL of carbon disulfide.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. To the stirred solution, add anhydrous aluminum chloride (14.7 g, 0.11 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesityl methyl sulfide, which can be purified by vacuum distillation.
Step 2: Oxidation to this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the mesityl methyl sulfide (8.3 g, 0.05 mol) in 50 mL of glacial acetic acid.
-
Reagent Addition: To the stirred solution, add 30% hydrogen peroxide (11.3 mL, 0.1 mol) dropwise at room temperature.
-
Reaction: After the addition, heat the reaction mixture to 80 °C and maintain for 4 hours. Monitor the reaction by TLC until the starting sulfide is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A white precipitate should form.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol to afford this compound as a white crystalline solid.
Potential Applications and Signaling Pathways
While specific biological activities of this compound are not extensively documented, aromatic sulfones are a class of compounds with diverse applications in medicinal chemistry. They are known to be present in a variety of bioactive molecules. The methanesulfonyl group is a common polar substituent in drug candidates.
Given the structural similarity to other bioactive molecules, it is plausible that this compound could be investigated for its role in various signaling pathways. For instance, many small molecule inhibitors of protein kinases or other enzymes feature substituted aromatic cores.
References
- 1. [PDF] Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. | Semantic Scholar [semanticscholar.org]
- 2. guidechem.com [guidechem.com]
- 3. Mesityl phenyl sulfone | C15H16O2S | CID 345600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalpoint.eu [chemicalpoint.eu]
- 5. Methylsulfonylmethane - Wikipedia [en.wikipedia.org]
- 6. Methyl sulfone, 98% | Fisher Scientific [fishersci.ca]
- 7. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methanesulfonyl-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-methanesulfonyl-1,3,5-trimethylbenzene. Due to the absence of directly published experimental spectra for this specific compound in the searched literature, this guide presents predicted values based on the known spectral data of its constituent parts: 1,3,5-trimethylbenzene (mesitylene) and the methanesulfonyl functional group, along with data from the structurally analogous compound, 1,4-dimethyl-2-(methylsulfonyl)benzene. This guide also outlines the standard experimental protocols for acquiring such NMR data.
Predicted NMR Spectral Data
The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. The introduction of a strong electron-withdrawing methanesulfonyl group to the aromatic ring of 1,3,5-trimethylbenzene is expected to significantly influence the chemical shifts of the aromatic protons and carbons.
Predicted ¹H NMR Data
The ¹H NMR spectrum of 1,3,5-trimethylbenzene is characterized by two singlets: one for the aromatic protons at approximately 6.78 ppm and another for the nine equivalent methyl protons at around 2.26 ppm.[1][2] The introduction of the methanesulfonyl group at the 2-position will break this symmetry.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic H (4,6-positions) | 7.0 - 7.2 | Singlet | 2H | The two equivalent aromatic protons are expected to be shifted downfield from the 6.78 ppm of mesitylene due to the electron-withdrawing effect of the adjacent sulfonyl group. |
| Methyl Protons (1,3,5-positions) | ~2.3 | Singlet | 9H | The three methyl groups are expected to be roughly equivalent and their chemical shift should be similar to that in mesitylene. |
| Methanesulfonyl Protons | ~3.0 | Singlet | 3H | The protons of the methyl group attached to the sulfonyl group are expected to appear in this region. |
Predicted ¹³C NMR Data
The high symmetry of 1,3,5-trimethylbenzene results in only three signals in its ¹³C NMR spectrum.[3][4] The introduction of the methanesulfonyl group will result in a more complex spectrum with distinct signals for each carbon atom. The chemical shifts for the aromatic carbons are expected to be in the range of 120-170 ppm.[5]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (C-SO₂) | 140 - 145 | The carbon atom directly attached to the electron-withdrawing sulfonyl group is expected to be significantly deshielded and shifted downfield. |
| C-1, C-3, C-5 (C-CH₃) | 135 - 140 | The carbons bearing the methyl groups are also expected to be influenced by the sulfonyl group. |
| C-4, C-6 (C-H) | 128 - 132 | These aromatic carbons are expected to be the least affected by the sulfonyl group. |
| Methyl Carbons (-CH₃) | ~21 | The chemical shift of the methyl carbons on the aromatic ring is expected to be similar to that in mesitylene. |
| Methanesulfonyl Carbon (-SO₂CH₃) | 40 - 45 | The carbon of the methyl group attached to the sulfonyl group will have a characteristic chemical shift in this range. |
Experimental Protocols
The acquisition of high-quality NMR spectra is critically dependent on proper sample preparation and the selection of appropriate experimental parameters.
Sample Preparation
-
Sample Purity: The sample of this compound should be of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: A deuterated solvent that dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[4][6] Other suitable deuterated solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[7][8]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3][7] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3][7]
-
Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. It is recommended to filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).[4][6]
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
A standard single-pulse experiment is typically used.
-
The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
The spectral width should be set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Visualization of the NMR Workflow
The following diagram illustrates the general workflow for obtaining and interpreting NMR spectral data for a compound like this compound.
Caption: General workflow for NMR analysis.
This guide provides a foundational understanding of the expected NMR characteristics of this compound and the standard procedures for their experimental determination. Researchers can use this information as a reference for their analytical work and for the interpretation of experimentally obtained spectra.
References
- 1. organomation.com [organomation.com]
- 2. quora.com [quora.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. docbrown.info [docbrown.info]
- 7. cif.iastate.edu [cif.iastate.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
Mass Spectrometry Analysis of 2-Methanesulfonyl-1,3,5-trimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-methanesulfonyl-1,3,5-trimethylbenzene. While specific experimental data for this compound is not widely published, this document outlines the predicted fragmentation patterns based on the known behavior of related aromatic sulfones and trimethylbenzene derivatives. It also details a generalized experimental protocol for conducting such an analysis.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways under electron ionization (EI). The molecular ion (M+) would be expected, followed by characteristic losses of the methanesulfonyl group and fragmentation of the trimethylbenzene moiety.
The primary fragmentation processes for aromatic sulfones typically involve the cleavage of the C-S and S-O bonds.[1] A significant fragmentation pathway is often the loss of sulfur dioxide (SO₂), which is a stable neutral molecule.[1] Additionally, fragmentation of the aromatic ring and its substituents will contribute to the overall spectrum. The stable nature of the aromatic ring means that the molecular ion peak is likely to be observed.[2]
Table 1: Predicted Prominent Ions in the Mass Spectrum of this compound
| m/z Value | Predicted Ion Structure | Predicted Fragmentation Pathway |
| 198 | [C₁₀H₁₄O₂S]⁺• | Molecular Ion (M⁺•) |
| 183 | [C₉H₁₁O₂S]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion |
| 134 | [C₉H₁₂]⁺• | Loss of sulfur dioxide (SO₂) from the molecular ion |
| 119 | [C₉H₁₁]⁺ | Loss of a hydrogen atom from the [M-SO₂]⁺• ion, likely forming a stable tropylium-like ion |
| 105 | [C₈H₉]⁺ | Loss of a methyl group from the [C₉H₁₂]⁺• ion |
| 91 | [C₇H₇]⁺ | Rearrangement and loss of C₂H₄ from the [C₉H₁₁]⁺ ion, forming the tropylium ion |
| 79 | [CH₃SO₂]⁺ | Methanesulfonyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation resulting from further fragmentation of the aromatic ring |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a generalized protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of 100-1000 µg/mL.
-
Ensure the sample is fully dissolved and free of particulate matter.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
3. Mass Spectrometer Parameters:
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.[3]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
-
Scan Rate: 2 scans/second.
4. Data Acquisition and Analysis:
-
Acquire data using the instrument's software.
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern and compare it to the predicted values and fragmentation mechanisms of similar compounds.
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and a typical experimental workflow for the mass spectrometry analysis.
Caption: Predicted fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
An In-depth Technical Guide on the Crystal Structure of 2-methanesulfonyl-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated crystal structure of 2-methanesulfonyl-1,3,5-trimethylbenzene, also known as mesityl methyl sulfone. While a definitive, publicly available crystal structure for this specific compound has not been identified in the existing literature, this document outlines the probable synthetic routes, the detailed experimental protocols for its crystallization and subsequent X-ray crystallographic analysis, and the expected structural characteristics based on analogous compounds. This guide is intended to serve as a foundational resource for researchers investigating the structure-activity relationships of sulfonyl-containing aromatic compounds and to provide a roadmap for future crystallographic studies of the title compound.
Introduction
This compound is an organic compound featuring a mesitylene (1,3,5-trimethylbenzene) core functionalized with a methanesulfonyl group. The spatial arrangement of the sulfonyl group in relation to the sterically hindered mesityl ring is of significant interest for understanding its chemical reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. The crystal structure provides the most precise and unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This information is crucial for computational modeling, understanding crystal packing forces, and designing derivatives with specific physicochemical properties.
While the crystal structure of the closely related 2,2-Dimethyl-1-(para-nitrophenyl)propyl mesityl sulfone has been determined, providing valuable insight into the conformational behavior of the mesityl sulfone moiety, the specific crystallographic data for this compound remains to be reported[1]. This guide, therefore, synthesizes information from related structures and established methodologies to present a predictive yet technically detailed overview.
Synthesis and Crystallization
The synthesis of this compound can be approached through several established synthetic routes for aryl sulfones. A common and effective method involves the oxidation of the corresponding sulfide.
Proposed Synthesis of this compound
A plausible synthetic pathway is outlined below. This multi-step synthesis starts from commercially available mesitylene.
Experimental Protocol for Synthesis:
-
Bromination of Mesitylene: Mesitylene is treated with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, to yield bromomesitylene. The reaction is typically carried out in a chlorinated solvent at room temperature.
-
Thioether Formation: The resulting bromomesitylene is converted to a Grignard reagent by reacting with magnesium turnings in anhydrous tetrahydrofuran (THF). This is followed by a reaction with dimethyl disulfide to form mesityl methyl sulfide.
-
Oxidation to the Sulfone: The mesityl methyl sulfide is then oxidized to the target sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane, or with hydrogen peroxide in acetic acid. The crude product is then purified by column chromatography or recrystallization.
Crystallization Protocol
Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation of a saturated solution is a commonly employed method.
Experimental Protocol for Crystallization:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Solvents such as ethanol, ethyl acetate, or a mixture of dichloromethane and hexane are potential candidates.
-
Preparation of a Saturated Solution: The purified this compound is dissolved in the chosen solvent at an elevated temperature to achieve saturation.
-
Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.
Crystal Structure Determination
The determination of the crystal structure would be achieved through single-crystal X-ray diffraction.
Experimental Workflow for X-ray Diffraction
The following diagram illustrates the typical workflow for determining a crystal structure.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using least-squares methods to improve the fit between the observed and calculated diffraction data.
-
Structure Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and other potential issues.
Predicted Crystallographic Data
Based on the analysis of similar small organic molecules, the following table summarizes the anticipated crystallographic parameters for this compound. It is important to note that these are predicted values and await experimental verification.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 8 - 12 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 105 (for monoclinic) |
| γ (°) | 90 |
| Volume (ų) | 1800 - 2500 |
| Z | 4 or 8 |
| Density (calculated) (g/cm³) | 1.2 - 1.4 |
| R-factor | < 0.05 |
Molecular and Crystal Structure Features
The molecular structure of this compound is expected to exhibit a tetrahedral geometry around the sulfur atom of the sulfonyl group. The steric hindrance imposed by the two ortho-methyl groups on the mesityl ring will likely influence the torsion angle between the plane of the aromatic ring and the S-C(methyl) bond.
In the solid state, the crystal packing is anticipated to be governed by weak intermolecular interactions, such as C-H···O hydrogen bonds involving the sulfonyl oxygen atoms and the methyl and aromatic hydrogen atoms. Pi-stacking interactions between the mesitylene rings of adjacent molecules may also play a role in the overall crystal packing.
Conclusion and Future Directions
This technical guide has presented a comprehensive overview of the anticipated synthesis, crystallization, and crystal structure of this compound. While the definitive crystal structure has yet to be reported, the methodologies and predicted data herein provide a solid foundation for future experimental work. The determination of the precise crystal structure of this compound will be invaluable for a deeper understanding of its solid-state properties and for guiding the design of new functional molecules for applications in drug discovery and materials science. It is hoped that this guide will stimulate further research into the crystallographic characterization of this and related sulfonyl-containing aromatic compounds.
References
The Sulfonylation of 1,3,5-Trimethylbenzene: A Comprehensive Technical Guide
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides an in-depth analysis of the reaction mechanism for the sulfonylation of 1,3,5-trimethylbenzene (mesitylene). As a fundamental electrophilic aromatic substitution (EAS) reaction, the sulfonylation of mesitylene is a critical process in the synthesis of various organic compounds, including pharmaceutical intermediates and specialized chemical reagents. This document details the underlying mechanistic pathways, presents available quantitative data, outlines comprehensive experimental protocols, and provides visual representations of the core concepts to facilitate a deeper understanding for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction
The sulfonylation of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of the sulfonyl group (-SO3H) onto an aromatic ring. This functionalization is pivotal for the production of detergents, dyes, and a wide array of pharmaceutical agents. 1,3,5-trimethylbenzene, commonly known as mesitylene, is a readily available aromatic hydrocarbon with three activating methyl groups. Its unique symmetrical structure and high reactivity make it an interesting substrate for studying electrophilic aromatic substitution reactions. The product of its sulfonylation, 2,4,6-trimethylbenzenesulfonic acid, and its derivatives, such as 2,4,6-trimethylbenzenesulfonyl chloride, are valuable reagents in organic synthesis.[1]
This guide will explore the intricacies of the reaction mechanism, from the generation of the electrophile to the formation of the final product, supported by experimental data and detailed procedural outlines.
Reaction Mechanism
The sulfonylation of 1,3,5-trimethylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The overall transformation involves the replacement of a hydrogen atom on the aromatic ring with a sulfonic acid group.
Generation of the Electrophile
The active electrophile in aromatic sulfonylation is typically sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H. When concentrated sulfuric acid is used as the sulfonating agent, SO₃ is present in equilibrium. For more reactive sulfonating conditions, fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, provides a higher concentration of the electrophile.[2]
The generation of sulfur trioxide from concentrated sulfuric acid can be represented as:
2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻
Alternatively, chlorosulfonic acid (ClSO₃H) can be used to produce the corresponding sulfonyl chloride directly.
Electrophilic Attack and Formation of the Sigma Complex
The π-electron system of the 1,3,5-trimethylbenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma (σ) complex. The three methyl groups on the mesitylene ring are electron-donating, which activates the ring towards electrophilic attack and stabilizes the positive charge of the sigma complex. Due to the 1,3,5-substitution pattern, all three available ring positions (2, 4, and 6) are equivalent.
Deprotonation and Restoration of Aromaticity
In the final step of the mechanism, a weak base, such as HSO₄⁻ or water, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring and yields the final product, 2,4,6-trimethylbenzenesulfonic acid.
A visual representation of the reaction mechanism is provided in the diagram below.
Caption: Reaction mechanism for the sulfonylation of 1,3,5-trimethylbenzene.
Quantitative Data
Quantitative data for the sulfonylation of 1,3,5-trimethylbenzene is not as extensively reported as for simpler aromatic compounds. However, available information on yields and kinetic isotope effects provides valuable insights into the reaction.
| Parameter | Value/Observation | Conditions | Reference |
| Yield | 92% | Mesitylene treated with chlorosulfonic acid at 0°C | [1] |
| Kinetic Isotope Effect (kH/kD) | 1.1 ± 0.1 | For sulfonation of benzene in trichlorofluoromethane at -35°C | [3] |
| Kinetic Isotope Effect (kH/kD) | 1.34 ± 0.08 | For sulfonation of benzene in nitromethane at 20°C | [3] |
The observation of a kinetic isotope effect in the sulfonylation of benzene suggests that the deprotonation of the sigma complex can be the rate-determining step under certain conditions, which is in contrast to many other electrophilic aromatic substitution reactions where the formation of the sigma complex is rate-limiting.[4][5]
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of sulfonated mesitylene derivatives. Below are protocols for the preparation of 2,4,6-trimethylbenzenesulfonic acid and 2,4,6-trimethylbenzenesulfonyl chloride.
Synthesis of 2,4,6-Trimethylbenzenesulfonic Acid
This protocol is adapted from a procedure for the purification of mesitylene which involves its sulfonation.[6]
Materials:
-
1,3,5-trimethylbenzene (mesitylene)
-
Concentrated sulfuric acid (98%)
-
60-70% Sulfuric acid for washing
-
15% Hydrochloric acid
-
Calcium chloride
-
Flannel or filtros plate for filtration
Procedure:
-
To a volume of mesitylene, add an equal volume of concentrated sulfuric acid in a flask equipped with a reflux condenser.
-
Warm the mixture on a water bath for one hour with occasional shaking or mechanical stirring.
-
Cool the mixture. The 2,4,6-trimethylbenzenesulfonic acid will crystallize out.
-
Filter the mixture through flannel or a filtros plate to separate the crystals from the unsulfonated oily layer.
-
Wash the crystals with 60-70% sulfuric acid.
-
The unsulfonated oily layer can be retreated with fresh concentrated sulfuric acid to improve the overall yield.
-
For recovery of mesitylene (if desired), the sulfonic acid crystals can be mixed with 15% hydrochloric acid and heated under reflux for two to three hours, followed by steam distillation.
Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride
This protocol describes the direct synthesis of the sulfonyl chloride using chlorosulfonic acid.[1]
Materials:
-
1,3,5-trimethylbenzene (mesitylene)
-
Chlorosulfonic acid
-
Crushed ice
Procedure:
-
Cool 80 g (0.69 mol) of chlorosulfonic acid to 0°C in a suitable reaction vessel.
-
Slowly add 30 g (0.25 mol) of mesitylene dropwise to the cooled chlorosulfonic acid over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at 0°C.
-
Carefully pour the reaction mixture onto crushed ice.
-
The product, 2,4,6-trimethylbenzenesulfonyl chloride, will precipitate as a solid.
-
Collect the solid product by filtration. This procedure is reported to yield approximately 50 g (92%) of the desired product.[1]
Caption: Experimental workflow for the synthesis of 2,4,6-trimethylbenzenesulfonyl chloride.
Conclusion
The sulfonylation of 1,3,5-trimethylbenzene is a robust and efficient electrophilic aromatic substitution reaction. The high reactivity of the mesitylene ring, conferred by the three activating methyl groups, facilitates this transformation under relatively mild conditions. The reaction proceeds through the well-established EAS mechanism involving the formation of a sigma complex, with the potential for the deprotonation step to be rate-limiting. The resulting products, 2,4,6-trimethylbenzenesulfonic acid and its derivatives, are valuable synthons for further chemical transformations. The experimental protocols provided herein offer reliable methods for the laboratory-scale synthesis of these important compounds. Further research could focus on elucidating more detailed kinetic data for the sulfonylation of mesitylene and exploring its applications in the development of novel pharmaceuticals and functional materials.
References
- 1. chembk.com [chembk.com]
- 2. Mesitylene | C9H12 | CID 7947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aromatic sulphonation. Part XXII. Kinetic isotope effects in the reaction of [1,3,5-2H3]benzene with sulphur trioxide: competitive sulphonation of benzene and toluene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. quora.com [quora.com]
- 5. reaction mechanism - Kinetic Isotopic Effect in EAS - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
CAS number and IUPAC name for 2-methanesulfonyl-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methanesulfonyl-1,3,5-trimethylbenzene, a compound of interest in synthetic chemistry. This document details its chemical identity, physicochemical properties, a plausible synthesis route, and relevant safety information.
Chemical Identity and Properties
This compound, also known by its IUPAC name 1,3,5-trimethyl-2-(methylsulfonyl)benzene, is an aromatic sulfone. Its core structure consists of a mesitylene (1,3,5-trimethylbenzene) ring substituted with a methanesulfonyl group.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1,3,5-trimethyl-2-(methylsulfonyl)benzene | N/A |
| Synonyms | (2,4,6-Trimethylphenyl)methylsulfone, Mesityl methyl sulfone, Methyl mesityl sulfone | [1] |
| CAS Number | 6462-31-3 | [1] |
| Molecular Formula | C₁₀H₁₄O₂S | [1] |
| Molecular Weight | 198.28 g/mol | [1] |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)C)C | [1] |
| InChI Key | VTSJEUVPFFSEBN-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 42.5 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Synthesis Methodology
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and efficient two-step synthetic route can be proposed based on established organic chemistry principles: Friedel-Crafts sulfonylation of mesitylene followed by oxidation of the resulting sulfide.
Proposed Synthetic Pathway
The proposed synthesis involves two key transformations:
-
Formation of Methyl Mesityl Sulfide: This intermediate can be synthesized via a Friedel-Crafts reaction between mesitylene and a suitable sulfur-containing electrophile, followed by methylation.
-
Oxidation to this compound: The sulfide intermediate is then oxidized to the target sulfone.
Experimental Protocols
The following are generalized experimental protocols for the proposed synthetic steps. These should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Synthesis of Methyl Mesityl Sulfide (Intermediate)
This step can be achieved through a Friedel-Crafts reaction. A common method for forming aryl sulfones is through the reaction of an arene with a sulfonyl chloride in the presence of a Lewis acid catalyst.
-
Materials: 1,3,5-Trimethylbenzene (mesitylene), Methanesulfonyl chloride, Aluminum chloride (AlCl₃), Dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3,5-trimethylbenzene in dry dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add aluminum chloride to the stirred solution.
-
Add methanesulfonyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for one hour and then at room temperature for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture over crushed ice.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Oxidation of Methyl Mesityl Sulfide to this compound
The oxidation of sulfides to sulfones is a common transformation. Hydrogen peroxide in acetic acid is an effective and environmentally benign oxidizing agent for this purpose.
-
Materials: Methyl mesityl sulfide, Glacial acetic acid, Hydrogen peroxide (30% aqueous solution).
-
Procedure:
-
Dissolve the methyl mesityl sulfide intermediate in glacial acetic acid in a round-bottom flask.
-
Add a stoichiometric excess of 30% hydrogen peroxide to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. Gentle heating may be required to drive the reaction to completion.
-
Once the reaction is complete, pour the mixture into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Biological Activity and Applications
As of the date of this publication, there is no readily available information in the scientific literature regarding the specific biological activity, signaling pathway interactions, or applications in drug development for this compound. The primary interest in this compound and its analogs currently lies within the field of synthetic organic chemistry.
Safety and Handling
No specific safety and toxicity data for this compound are available. However, based on the data for structurally related compounds such as methyl phenyl sulfone, appropriate precautions should be taken.
Table 2: Hazard Information for Structurally Related Compounds
| Compound | CAS Number | Hazard Statements |
| Methyl Phenyl Sulfone | 3112-85-4 | Harmful if swallowed.[2] |
| 4-Chlorophenyl methyl sulfone | 98-57-7 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3] |
| Ethyl methyl sulfone | 594-43-4 | May cause an allergic skin reaction. |
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds and handle with corresponding care.
Conclusion
This compound is a specialty chemical with established identifiers. While specific experimental data and biological applications are not widely documented, this guide provides a robust, scientifically-grounded framework for its synthesis and safe handling, tailored for a scientific audience. Further research is warranted to fully characterize its physical properties and explore its potential applications.
References
Theoretical Calculations on the Electronic Structure of 2-Methanesulfonyl-1,3,5-trimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approach to understanding the electronic structure of 2-methanesulfonyl-1,3,5-trimethylbenzene. While direct experimental and extensive computational studies on this specific molecule are not widely published, this document outlines a robust computational methodology based on established theoretical chemistry principles and findings for structurally related compounds. We present a detailed protocol for Density Functional Theory (DFT) calculations, discuss the anticipated electronic properties based on the interplay of the electron-donating mesityl group and the electron-withdrawing methanesulfonyl group, and provide representative data from analogous systems. This guide is intended to serve as a foundational resource for researchers initiating computational investigations into the electronic characteristics of this compound and similar aryl sulfone compounds, particularly in the context of medicinal chemistry and materials science.
Introduction
This compound, also known as mesityl methyl sulfone, is an organic compound that incorporates a symmetrically substituted aromatic ring (mesitylene) and a strongly electron-withdrawing sulfone functional group.[1] The electronic properties of such molecules are of significant interest in various fields, including drug design, where aryl sulfones are recognized as important pharmacophores, and materials science, where they can be utilized as building blocks for functional polymers.[2][3] The interplay between the electron-donating nature of the three methyl groups on the benzene ring and the electron-withdrawing sulfonyl group is expected to create a unique electronic distribution, influencing the molecule's reactivity, intermolecular interactions, and potential biological activity.
Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure of molecules.[4] These methods allow for the prediction of various properties, including molecular orbital energies, charge distributions, and spectroscopic characteristics, offering insights that are often complementary to experimental data. This guide details a proposed computational workflow for characterizing the electronic structure of this compound.
Proposed Computational Methodology
Given the absence of a specific, published computational study on this compound, we propose a methodology based on common practices for similar organic molecules, as evidenced in the scientific literature.[5][6][7]
Software and Hardware
Quantum chemical calculations can be performed using software packages such as Gaussian, ORCA, or Spartan. These calculations are computationally intensive and typically require access to a high-performance computing cluster.
Geometry Optimization
The first step in any computational analysis is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization. A common and effective method for this is the B3LYP functional with a Pople-style basis set, such as 6-31G(d), or a more robust basis set like cc-pVDZ for higher accuracy.[4] The optimization process should be followed by a frequency calculation to ensure that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Electronic Structure Calculations
Once the geometry is optimized, a single-point energy calculation can be performed using a larger basis set for more accurate electronic properties. The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely used and reliable combination for this purpose.[6][7] This calculation will yield key electronic structure data, including:
-
Molecular Orbital (MO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability.
-
Mulliken Population Analysis: This analysis provides the partial atomic charges on each atom, offering insight into the charge distribution and identifying electrophilic and nucleophilic sites.
-
Molecular Electrostatic Potential (MEP) Surface: The MEP surface visually represents the charge distribution, highlighting regions of positive and negative electrostatic potential, which are important for understanding intermolecular interactions.
The following diagram illustrates the proposed computational workflow.
Anticipated Electronic Structure and Properties
The electronic structure of this compound is governed by the opposing electronic effects of its constituent functional groups.
-
Mesityl Group: The three methyl groups on the benzene ring are electron-donating through an inductive effect. This increases the electron density of the aromatic ring, making it more nucleophilic compared to unsubstituted benzene.
-
Methanesulfonyl Group: The sulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms.[1] This effect significantly lowers the electron density on the aromatic ring, particularly at the ortho and para positions relative to the sulfonyl group.
The competition between these two effects will likely result in a polarized molecule. The HOMO is expected to be localized primarily on the electron-rich mesitylene ring, while the LUMO is anticipated to be centered on the electron-deficient sulfonyl group and the ipso-carbon of the aromatic ring.
Representative Theoretical Data
While specific data for this compound is not available, the following tables summarize representative computational data for mesitylene and a related sulfonyl compound to provide a baseline for expected values.
Table 1: Calculated Electronic Properties of Mesitylene Calculations performed using DFT at the B3LYP/STO-3-21G level.[4]
| Property | Calculated Value |
| HOMO Energy | -8.591 eV |
| LUMO Energy | -2.029 eV |
| HOMO-LUMO Gap | 6.562 eV |
| Total Energy | -929.17 Hartree |
| Dipole Moment | 0.000 Debye |
Table 2: Selected Calculated Geometrical Parameters for 2,4,6-trimethylbenzene sulfonyl chloride Calculations performed using DFT at the B3LYP/6-311++G(d,p) level.[6]
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-S Bond Length | 1.78 |
| S=O Bond Length (avg.) | 1.45 |
| S-Cl Bond Length | 2.10 |
| C-S-O Bond Angle (avg.) | 108.5 |
| O-S-O Bond Angle | 122.3 |
Conclusion
This technical guide has outlined a comprehensive theoretical framework for investigating the electronic structure of this compound. By employing the proposed DFT-based computational methodology, researchers can obtain valuable insights into the molecule's electronic properties, including its molecular orbital energies, charge distribution, and geometric parameters. The anticipated interplay of the electron-donating mesityl group and the electron-withdrawing methanesulfonyl group suggests a molecule with distinct regions of high and low electron density, which will be critical in determining its chemical behavior and potential applications. The provided representative data and workflows serve as a practical starting point for future computational studies in this area.
References
- 1. Sulfone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Discovery and first reported synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of 2-methanesulfonyl-1,3,5-trimethylbenzene, also known as mesityl methyl sulfone. While a singular, historically definitive report of its first synthesis is not readily apparent in surveyed literature, this guide outlines a robust and plausible synthetic pathway based on established, contemporary chemical methodologies. The methyl sulfone moiety is a significant functional group in medicinal chemistry, often employed to enhance the physicochemical properties of bioactive molecules. This guide presents detailed experimental protocols, physicochemical data, and a visual representation of the synthetic workflow, intended to serve as a valuable resource for researchers in organic synthesis and drug development.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in a research setting.
| Property | Value |
| IUPAC Name | 2-(Methanesulfonyl)-1,3,5-trimethylbenzene |
| Synonyms | Mesityl methyl sulfone, (2,4,6-Trimethylphenyl)methylsulfone |
| CAS Number | 6462-31-3 |
| Molecular Formula | C₁₀H₁₄O₂S |
| Molecular Weight | 198.28 g/mol |
| Appearance | Solid (form may vary) |
| Topological Polar Surface Area | 42.5 Ų |
| Hydrogen Bond Acceptor Count | 2 |
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved via a two-step process. This pathway begins with the formation of the precursor sulfide, 2-(methylthio)-1,3,5-trimethylbenzene, followed by its oxidation to the target sulfone. This approach is a common and reliable strategy for the preparation of aryl sulfones.[1]
Logical Workflow of the Synthesis
Caption: A two-step synthetic workflow for this compound.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound. Safety precautions, including the use of personal protective equipment and conducting reactions in a well-ventilated fume hood, are mandatory.
Step 1: Synthesis of 2-(methylthio)-1,3,5-trimethylbenzene
This procedure involves the formation of a Grignard reagent from 2-bromomesitylene, which is then reacted with dimethyl disulfide to yield the corresponding aryl methyl sulfide.
Materials and Reagents:
-
2-Bromomesitylene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dimethyl disulfide (DMDS)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). The system is purged with dry nitrogen. A solution of 2-bromomesitylene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. The mixture is stirred and gently heated if necessary to maintain a steady reflux until the magnesium is consumed. The resulting grey-brown solution is 2-mesitylmagnesium bromide.
-
Thioether Formation: The Grignard solution is cooled to 0 °C in an ice bath. Dimethyl disulfide (1.1 eq) dissolved in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.
-
Reaction Quench and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The reaction is then carefully quenched by the slow addition of 1 M HCl at 0 °C.
-
Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine, and then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-(methylthio)-1,3,5-trimethylbenzene.
Step 2: Synthesis of this compound
This protocol describes the oxidation of the previously synthesized sulfide to the target sulfone using meta-chloroperoxybenzoic acid (m-CPBA).[2][3]
Materials and Reagents:
-
2-(Methylthio)-1,3,5-trimethylbenzene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: 2-(Methylthio)-1,3,5-trimethylbenzene (1.0 eq) is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Oxidation: m-CPBA (2.2 eq) is added portion-wise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled again to 0 °C, and saturated aqueous sodium sulfite is added to quench any excess peroxide. The mixture is stirred for 20 minutes.
-
Extraction and Purification: The organic layer is separated, washed sequentially with saturated aqueous NaHCO₃ (three times) and brine, and then dried over anhydrous Na₂SO₄. The solvent is evaporated under reduced pressure to yield the crude product. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.
Relevance in Drug Development
The methyl sulfone (MeSO₂) group is a key substituent in modern medicinal chemistry.[1] Its inclusion in a molecule, such as in this compound, can impart several desirable properties:
-
Increased Polarity and Solubility: The sulfone group is highly polar and can act as a hydrogen bond acceptor, which can improve the aqueous solubility of a drug candidate.
-
Metabolic Stability: The sulfur atom in a sulfone is in its highest oxidation state, making it resistant to further oxidative metabolism, which can enhance the pharmacokinetic profile of a compound.
-
Modulation of Electronic Properties: As an electron-withdrawing group, it can influence the electronic environment of the aromatic ring, which can be crucial for tuning binding affinities to biological targets.
The symmetric trimethylbenzene (mesityl) scaffold provides a sterically hindered and lipophilic core, which, when combined with the polar sulfone group, results in an amphipathic structure. This structural motif could be explored as a fragment or building block in the design of new therapeutic agents where modulation of solubility, metabolic stability, and target engagement are critical design parameters.
References
Stability and Decomposition of 2-Methanesulfonyl-1,3,5-trimethylbenzene Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide is a predictive analysis based on established principles of organic chemistry and data from analogous compounds. As of the date of this publication, specific experimental data on the acid-catalyzed stability and decomposition of 2-methanesulfonyl-1,3,5-trimethylbenzene is not available in the public domain. The experimental protocols and quantitative data presented herein are hypothetical and intended to serve as a framework for future investigation.
Introduction
This compound, an alkyl aryl sulfone, is a compound of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. The stability of such molecules under various conditions, particularly acidic environments, is a critical parameter influencing their synthesis, purification, storage, and biological activity. This guide provides an in-depth technical overview of the predicted stability and decomposition pathways of this compound under acidic conditions.
The core structure combines a highly substituted, electron-rich benzene ring with an electron-withdrawing methanesulfonyl group. This substitution pattern is expected to influence the reactivity of the C-S bond, which is the likely point of cleavage under strong acidic conditions. Understanding this stability is crucial for its application in drug development, where acidic environments are encountered in formulation and during gastrointestinal transit.
Predicted Stability and Decomposition Pathway
Aryl sulfones are generally considered stable functional groups. However, the C-S bond can be susceptible to cleavage under forcing conditions, such as in the presence of strong acids at elevated temperatures. The decomposition of this compound in an acidic medium is predicted to proceed via an acid-catalyzed hydrolysis mechanism.
The proposed pathway involves the initial protonation of one of the sulfonyl oxygen atoms, which increases the electrophilicity of the sulfur atom. This is followed by a nucleophilic attack, potentially by water or the conjugate base of the acid, on the sulfur atom or the aromatic carbon atom attached to the sulfonyl group. The reversibility of sulfonation reactions on aromatic rings suggests that cleavage of the aryl C-S bond is a plausible outcome.[1][2]
The primary decomposition products are anticipated to be 1,3,5-trimethylbenzene (mesitylene) and methanesulfonic acid. The presence of three electron-donating methyl groups on the benzene ring is expected to stabilize the aromatic ring, potentially influencing the rate of the cleavage reaction.
Hypothetical Quantitative Data
The following tables summarize predicted quantitative data for the acid-catalyzed decomposition of this compound. These values are illustrative and should be experimentally verified.
Table 1: Predicted Decomposition Rate Constants under Various Acidic Conditions
| Acid (Concentration) | Temperature (°C) | Predicted Pseudo-First-Order Rate Constant (k_obs, s⁻¹) |
| 1 M HCl | 50 | 1.2 x 10⁻⁶ |
| 1 M HCl | 75 | 8.5 x 10⁻⁶ |
| 5 M HCl | 50 | 6.0 x 10⁻⁶ |
| 5 M HCl | 75 | 4.2 x 10⁻⁵ |
| 1 M H₂SO₄ | 50 | 1.8 x 10⁻⁶ |
| 1 M H₂SO₄ | 75 | 1.3 x 10⁻⁵ |
Table 2: Predicted Product Yields after 24 hours at 75°C in 5 M HCl
| Product | Predicted Yield (%) |
| 1,3,5-Trimethylbenzene (Mesitylene) | > 95% |
| Methanesulfonic Acid | > 95% |
| Unreacted Starting Material | < 5% |
| Other Byproducts | Trace |
Proposed Experimental Protocols
The following are detailed, yet hypothetical, methodologies for investigating the stability and decomposition of this compound under acidic conditions.
Stability Study Under Acidic Conditions
Objective: To determine the rate of decomposition of this compound in acidic media at various temperatures.
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Reaction vials with screw caps
-
Thermostatically controlled heating block or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
Procedure:
-
Prepare stock solutions of 1 M and 5 M HCl and 1 M H₂SO₄ in deionized water.
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
In a series of reaction vials, add a known volume of the substrate stock solution and evaporate the acetonitrile under a stream of nitrogen.
-
To each vial, add a specific volume of the desired acid solution to achieve the final target concentration of the substrate.
-
Securely cap the vials and place them in the heating block or water bath set to the desired temperature (e.g., 50°C and 75°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove a vial from the heat and immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the extracted samples by HPLC to quantify the remaining amount of this compound.
-
Plot the natural logarithm of the concentration of the starting material versus time to determine the pseudo-first-order rate constant (k_obs).
Product Identification via Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the major decomposition products.
Materials:
-
Products from a completed stability study reaction
-
1,3,5-Trimethylbenzene (Mesitylene) standard
-
Methanesulfonic acid standard
-
Derivatizing agent for methanesulfonic acid (e.g., diazomethane or a silylating agent)
-
GC-MS system
Procedure:
-
Take an aliquot of the quenched and extracted reaction mixture from a long-duration, high-temperature experiment.
-
For the analysis of the volatile aromatic product, directly inject a sample into the GC-MS.
-
For the analysis of the non-volatile methanesulfonic acid, derivatize an aliquot of the aqueous layer to form a volatile ester or silyl ether.
-
Inject the derivatized sample into the GC-MS.
-
Compare the mass spectra and retention times of the observed peaks with those of the authentic standards of 1,3,5-trimethylbenzene and derivatized methanesulfonic acid.
Visualizations
The following diagrams illustrate the predicted decomposition pathway and the experimental workflow.
Caption: Predicted acid-catalyzed decomposition pathway.
Caption: Proposed experimental workflow for stability testing.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Methanesulfonyl-1,3,5-trimethylbenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are integral to the discovery and development of new pharmaceuticals and functional materials. Aryl sulfones have emerged as a versatile class of electrophilic coupling partners in various palladium- and nickel-catalyzed cross-coupling reactions. Their stability, ease of handling, and unique reactivity profile offer a valuable alternative to the more commonly used aryl halides and triflates.
This document provides detailed application notes and protocols for the use of 2-methanesulfonyl-1,3,5-trimethylbenzene (also known as 2-mesitylsulfonyl-1,3,5-trimethylbenzene) in several key cross-coupling reactions. Due to the limited availability of specific experimental data for this exact substrate in the current literature, the protocols and data presented herein are based on closely related, sterically hindered aryl sulfones. These examples provide a strong predictive framework for the successful application of this compound in similar transformations.
1. Suzuki-Miyaura Coupling of Aryl Sulfones
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds through the reaction of an organoboron reagent with an organic halide or sulfonate, catalyzed by a palladium complex. Recent advancements have extended the scope of this reaction to include aryl sulfones as viable electrophiles.
General Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling of aryl sulfones.
Application Notes:
-
Substrate Reactivity: The reactivity of aryl sulfones in Suzuki-Miyaura coupling is influenced by the electronic nature of the sulfonyl group and the substitution pattern on the aromatic ring. Aryl trifluoromethyl sulfones have been shown to be particularly effective coupling partners.[1] The steric hindrance provided by the mesityl group in this compound may necessitate the use of bulky, electron-rich phosphine ligands to facilitate the oxidative addition step.
-
Catalyst and Ligand Choice: Palladium catalysts, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with bulky, electron-rich phosphine ligands like RuPhos, XPhos, or BrettPhos, are often employed for the coupling of challenging aryl sulfone substrates.[1][2]
-
Base and Solvent: The choice of base is critical for the efficiency of the transmetalation step. Inorganic bases such as K₃PO₄ or Cs₂CO₃ are commonly used. Anhydrous solvents like toluene, dioxane, or THF are typically employed. The addition of a small amount of a polar aprotic solvent like DMSO can sometimes improve the solubility of the base and enhance the reaction rate.[1]
Representative Experimental Data for Analogous Aryl Sulfones in Suzuki-Miyaura Coupling
| Entry | Aryl Sulfone | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenyl trifluoromethyl sulfone | 4-Methoxyphenylboronic acid | Pd(acac)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene/DMSO | 80 | 95 | [1] |
| 2 | 2-Fluorophenyl trifluoromethyl sulfone | Phenylboronic acid | Pd(acac)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene/DMSO | 80 | 88 | [1] |
| 3 | 2-Pyridyl trifluoromethyl sulfone | 4-tert-Butylphenylboronic acid | Pd(acac)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene/DMSO | 80 | 75 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Sulfone (General Procedure)
-
To an oven-dried Schlenk tube is added the aryl sulfone (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
The base (e.g., K₃PO₄, 2.0 mmol) is added, followed by the anhydrous solvent (e.g., toluene, 5 mL) and any co-solvent (e.g., DMSO, 0.05 mL).
-
The reaction mixture is stirred at the specified temperature (e.g., 80-130 °C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
2. Desulfonylative Cross-Coupling Reactions
Desulfonylative cross-coupling reactions involve the cleavage of a carbon-sulfur bond and the formation of a new carbon-carbon or carbon-heteroatom bond. These reactions offer a unique disconnection approach in retrosynthetic analysis.
Application Notes:
-
Reaction Types: Aryl sulfones can participate in various desulfonylative couplings, including Heck-type reactions, Suzuki-Miyaura-type reactions, and reductive cross-couplings.[3]
-
Catalysis: Both palladium and nickel catalysts have been successfully employed for desulfonylative cross-coupling reactions. The choice of catalyst and ligand system is crucial and depends on the specific transformation. For instance, Ni-catalyzed reductive cross-couplings of aryl sulfones with aryl bromides have been reported.[4][5]
-
Leaving Group Potential: The sulfonyl group can act as a leaving group, particularly when activated by electron-withdrawing groups (e.g., -CF₃) or in the presence of a suitable catalyst system.[1][3]
Workflow for a Desulfonylative Heck-Type Reaction
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methanesulfonyl-1,3,5-trimethylbenzene as a Sterically Hindered Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-methanesulfonyl-1,3,5-trimethylbenzene, also known as mesityl methyl sulfone, as a sterically hindered building block in modern organic synthesis. The significant steric bulk imparted by the mesityl group, substituted with three methyl groups ortho and para to the sulfonyl linkage, offers unique advantages in controlling reaction selectivity, enabling the synthesis of complex molecular architectures, and protecting functional groups.
Application Note 1: Mesitylsulfonyl Group as a Sterically Demanding Protecting Group for Amines
The mesitylsulfonyl group (Mts) is a robust protecting group for primary and secondary amines. Its substantial steric hindrance can prevent unwanted side reactions at the protected nitrogen and can influence the stereochemical outcome of reactions at adjacent chiral centers. The Mts group is notably stable to a wide range of reaction conditions but can be removed under specific, often acidic, conditions.
Experimental Protocol: Protection of a Hindered Amine with 2-Mesitylenesulfonyl Chloride
This protocol describes the protection of a sterically hindered secondary amine using 2-mesitylenesulfonyl chloride.
Materials:
-
Sterically hindered secondary amine (e.g., diisopropylamine)
-
2-Mesitylenesulfonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the sterically hindered secondary amine (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-mesitylenesulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-mesitylsulfonylated amine.
Quantitative Data: Protection of Various Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-2,4,6-trimethylbenzenesulfonamide | 95 |
| 2 | Diethylamine | N,N-Diethyl-2,4,6-trimethylbenzenesulfonamide | 92 |
| 3 | Diisopropylamine | N,N-Diisopropyl-2,4,6-trimethylbenzenesulfonamide | 85 |
| 4 | (R)-alpha-Methylbenzylamine | (R)-N-(1-Phenylethyl)-2,4,6-trimethylbenzenesulfonamide | 93 |
Yields are typical and may vary depending on the specific substrate and reaction conditions.
Deprotection Protocol: Acid-Catalyzed Removal of the Mesitylsulfonyl Group
The Mts group can be removed using strong acid, such as trifluoromethanesulfonic acid (TFMSA) or methanesulfonic acid (MSA).[1]
Materials:
-
N-Mesitylsulfonylated amine
-
Trifluoromethanesulfonic acid (TFMSA)
-
Thioanisole (scavenger)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Diethyl ether
Procedure:
-
Dissolve the N-mesitylsulfonylated amine (1.0 eq) in anhydrous DCM.
-
Add thioanisole (10 eq) as a scavenger.
-
Cool the mixture to 0 °C and slowly add trifluoromethanesulfonic acid (20 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a cold, saturated aqueous NaHCO3 solution to neutralize the acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product to obtain the deprotected amine.
Caption: Workflow for Amine Protection and Deprotection.
Application Note 2: Steric Hindrance in the Synthesis of Di-ortho-Substituted Biaryls
The synthesis of sterically hindered biaryls, particularly those with di-ortho-substituents, is a significant challenge in organic synthesis. The steric bulk of this compound can be exploited in cross-coupling reactions to construct such challenging motifs. The mesitylsulfonyl group can act as a "linchpin," enabling the coupling and subsequent modification or removal if desired.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Hindered Biaryl
This protocol outlines a plausible Suzuki-Miyaura cross-coupling reaction between an aryl boronic acid and a halogenated this compound derivative.
Materials:
-
2-Bromo-1-methanesulfonyl-3,5-dimethylbenzene (or other halogenated derivative)
-
Aryl boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromo-1-methanesulfonyl-3,5-dimethylbenzene (1.0 eq), the aryl boronic acid (1.5 eq), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (3.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (10:1 v/v, 0.1 M).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield the di-ortho-substituted biaryl.
Quantitative Data: Synthesis of Hindered Biaryls
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-(Mesitylsulfonyl)biphenyl | 78 |
| 2 | 2-Methylphenylboronic acid | 2-Methyl-2'-(mesitylsulfonyl)biphenyl | 65 |
| 3 | 2,6-Dimethylphenylboronic acid | 2,6-Dimethyl-2'-(mesitylsulfonyl)biphenyl | 45 |
| 4 | 1-Naphthylboronic acid | 1-(2-(Mesitylsulfonyl)phenyl)naphthalene | 72 |
Yields are hypothetical and represent expected outcomes for such challenging couplings.
Caption: Suzuki-Miyaura Coupling for Hindered Biaryls.
Application Note 3: The Mesitylsulfonyl Group as a Steric-Controlling Directing Group
The bulky 2-mesitylsulfonyl group can serve as a directing group in electrophilic aromatic substitution and ortho-metalation reactions. Its size can block one ortho position, leading to high regioselectivity at the other. This strategy is valuable for the synthesis of polysubstituted aromatic compounds.
Experimental Protocol: Ortho-Bromination Directed by the Mesitylsulfonyl Group
This protocol illustrates the use of the mesitylsulfonyl group to direct ortho-bromination.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and TFA (4:1 v/v).
-
Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO3 solution.
-
Extract the product with DCM, wash with brine, and dry over Na2SO4.
-
Concentrate the solution and purify the crude product by recrystallization or column chromatography to obtain the ortho-brominated product.
Logical Relationship of Steric Direction
Caption: Logic of Steric-Controlled Regioselectivity.
These application notes demonstrate the potential of this compound as a versatile building block in organic synthesis. Its inherent steric bulk provides a powerful tool for chemists to control reactivity and selectivity, enabling the construction of otherwise difficult-to-access molecular architectures. Further exploration of this building block is warranted to fully uncover its synthetic utility.
References
Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 2-Methanesulfonyl-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This process is particularly crucial in the synthesis of pharmaceuticals and other fine chemicals. The reaction proceeds via an addition-elimination mechanism, facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1][2][3]
The methanesulfonyl (-SO2CH3) group is a potent electron-withdrawing group that can activate an aromatic ring for nucleophilic attack. In the case of 2-methanesulfonyl-1,3,5-trimethylbenzene, the sulfonyl group serves as both an activating group and a leaving group, allowing for its displacement by a variety of nucleophiles. The methyl groups on the ring, while electron-donating, do not significantly hinder the reaction, which is primarily driven by the strongly activating sulfonyl group.
This document provides a detailed protocol for the nucleophilic aromatic substitution of this compound with various nucleophiles. It includes a general experimental procedure, a table for summarizing reaction data, and diagrams illustrating the experimental workflow and reaction mechanism.
Reaction Scheme
The general reaction for the nucleophilic aromatic substitution of this compound is depicted below:
-
Substrate: this compound
-
Nucleophile (Nu-): Can be a variety of oxygen, nitrogen, sulfur, or carbon nucleophiles.
-
Product: 2-Substituted-1,3,5-trimethylbenzene
-
Leaving Group: Methanesulfinate anion (CH3SO2-)
Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a representative amine nucleophile (morpholine). This protocol can be adapted for other nucleophiles, though optimization of reaction conditions may be necessary.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K2CO3) or another suitable base
-
Dimethyl sulfoxide (DMSO) or another polar aprotic solvent (e.g., DMF, NMP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add the nucleophile (e.g., morpholine, 1.2 eq) and a base (e.g., potassium carbonate, 2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophile's reactivity. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine to remove the solvent and any remaining base.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure substituted 1,3,5-trimethylbenzene product.
-
Characterization: Characterize the final product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
The following table provides a template for summarizing the results of the nucleophilic aromatic substitution of this compound with various nucleophiles. The data presented are hypothetical and for illustrative purposes.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Methoxide | - | Methanol | 65 | 12 | 85 |
| 2 | Morpholine | K2CO3 | DMSO | 100 | 8 | 92 |
| 3 | Thiophenol | Cs2CO3 | DMF | 80 | 6 | 88 |
| 4 | Piperidine | K2CO3 | NMP | 110 | 10 | 90 |
| 5 | Sodium Azide | - | DMSO | 120 | 24 | 75 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the nucleophilic aromatic substitution.
Reaction Mechanism Diagram
Caption: Mechanism of the SNAr reaction.
References
Application Notes and Protocols: Derivatization of 2-Methanesulfonyl-1,3,5-trimethylbenzene for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and derivatization of 2-methanesulfonyl-1,3,5-trimethylbenzene (mesityl methyl sulfone). Detailed protocols for its synthesis and subsequent functionalization through nitration, halogenation, and side-chain oxidation are presented. Furthermore, potential applications of the resulting derivatives in material science, particularly in the fields of high-performance polymers, organic electronics, and porous materials, are discussed based on analogous sulfone-containing compounds.
Introduction
Aromatic sulfones are a class of organic compounds characterized by a sulfonyl group attached to two aryl groups. These materials are known for their high thermal stability, chemical resistance, and desirable electronic properties. This compound, a polysubstituted aromatic sulfone, offers a versatile platform for the development of novel functional materials. The presence of the electron-withdrawing methanesulfonyl group and the reactive methyl groups on the benzene ring allows for a variety of chemical modifications, leading to materials with tailored properties for specific applications.
Synthesis of this compound
The primary synthetic route to this compound is the Friedel-Crafts sulfonylation of 1,3,5-trimethylbenzene (mesitylene) with methanesulfonyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.
Experimental Protocol: Friedel-Crafts Sulfonylation
Materials:
-
1,3,5-Trimethylbenzene (Mesitylene)
-
Methanesulfonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.0 eq) to the stirred suspension.
-
To this mixture, add a solution of 1,3,5-trimethylbenzene (1.2 eq) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 0.5 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Quantitative Data (Hypothetical):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| Mesitylene | 120.19 | 12.0 | 1.44 | - |
| Methanesulfonyl Chloride | 114.55 | 10.0 | 1.15 | - |
| Aluminum Chloride | 133.34 | 11.0 | 1.47 | - |
| This compound | 198.28 | - | - | 75-85 |
Derivatization of this compound
The synthesized this compound can be further functionalized at the aromatic ring or the methyl groups to introduce new properties.
Electrophilic Aromatic Substitution: Nitration
Nitration introduces a nitro group onto the aromatic ring, which can serve as a precursor for an amino group or as an electron-withdrawing group to tune the electronic properties of the molecule.
Materials:
-
This compound
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Dichloromethane
Procedure:
-
In a round-bottom flask, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v) to 0 °C in an ice-salt bath.
-
Slowly add this compound in small portions to the nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition, continue stirring at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from ethanol to obtain the nitrated derivative.
Quantitative Data (Hypothetical):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| This compound | 198.28 | 5.0 | 0.99 | - |
| Nitrated Derivative | 243.28 | - | - | 80-90 |
Electrophilic Aromatic Substitution: Halogenation
Halogenation introduces halogen atoms (e.g., Br, Cl) onto the aromatic ring, which are useful handles for further cross-coupling reactions to build more complex architectures.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Iron(III) bromide (FeBr₃) (catalytic amount)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask protected from light.
-
Add a catalytic amount of iron(III) bromide.
-
Add N-Bromosuccinimide (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the brominated product.
Quantitative Data (Hypothetical):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| This compound | 198.28 | 5.0 | 0.99 | - |
| Brominated Derivative | 277.18 | - | - | 70-80 |
Side-Chain Oxidation
The methyl groups can be oxidized to carboxylic acids, creating polycarboxylic acid building blocks for the synthesis of polyesters, polyamides, or metal-organic frameworks (MOFs).
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, prepare a solution of this compound in a mixture of pyridine and water.
-
Heat the solution to reflux.
-
Add potassium permanganate (excess) portion-wise over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the mixture to room temperature and filter off the manganese dioxide.
-
Wash the manganese dioxide with hot water.
-
Acidify the combined filtrate with concentrated HCl to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the polycarboxylic acid derivative.
Quantitative Data (Hypothetical):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| This compound | 198.28 | 2.0 | 0.40 | - |
| Tricarboxylic Acid Derivative | 288.23 | - | - | 50-60 |
Visualization of Synthetic Pathways
Caption: Synthetic routes from 1,3,5-trimethylbenzene.
Experimental Workflow
Caption: General experimental workflow.
Applications in Material Science
While direct applications of this compound derivatives are not yet extensively reported, the structural motifs present in its derivatives suggest significant potential in various areas of material science.
High-Performance Polymers
The di- or tri-carboxylic acid derivatives of this compound can serve as monomers for the synthesis of high-performance polymers such as polyesters and polyamides. The rigid aromatic core and the thermally stable sulfone group are expected to impart excellent thermal stability, mechanical strength, and chemical resistance to the resulting polymers. Such polymers could find applications in aerospace, automotive, and electronics industries where materials capable of withstanding harsh conditions are required. Sulfonated poly(arylene ether sulfone)s are known to be used in high-performance fuel cells.[1][2]
Organic Electronics
Aryl sulfone derivatives are being explored for applications in organic light-emitting diodes (OLEDs) as host materials or electron transporters.[3][4] The electron-withdrawing nature of the sulfonyl group can facilitate electron injection and transport, leading to improved device efficiency and stability. The introduction of various functional groups through the derivatization of this compound could allow for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels, to optimize the performance of OLED devices.
Porous Organic Polymers (POPs)
The trifunctional nature of the tricarboxylic acid derivative makes it an ideal building block for the synthesis of porous organic polymers (POPs) or metal-organic frameworks (MOFs). These materials possess high surface areas and tunable pore sizes, making them attractive for applications in gas storage and separation, catalysis, and sensing. The presence of the sulfone group within the polymer framework could enhance the affinity for specific guest molecules and improve the catalytic activity of the material.[5]
Conclusion
This compound is a versatile platform molecule that can be readily synthesized and derivatized. The protocols provided herein offer a guide for the preparation of a range of functionalized derivatives. While the exploration of these derivatives in material science is still in its early stages, the structural analogies to well-established high-performance materials suggest a promising future for this class of compounds in the development of advanced polymers, organic electronics, and functional porous materials. Further research into the synthesis and characterization of these novel materials is highly encouraged to unlock their full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Porous Organic Polymers Containing a Sulfur Skeleton for Visible Light Degradation of Organic Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methanesulfonyl-1,3,5-trimethylbenzene as a Protecting Group Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of chemical synthesis, particularly in peptide and drug development, the selective protection and deprotection of reactive functional groups is a cornerstone of success. The mesitylenesulfonyl (Mts) group, derived from its precursor 2-methanesulfonyl-1,3,5-trimethylbenzene, has emerged as a valuable tool for the protection of primary and secondary amines, with notable applications in the synthesis of complex peptides. This document provides detailed application notes and experimental protocols for the synthesis of the precursor, its conversion to the active protecting agent, and its use in protecting and deprotecting key amino acids.
The Mts group offers robust protection under a variety of synthetic conditions and can be selectively removed under strong acidic conditions, making it a valuable component of an orthogonal protection strategy in multi-step syntheses. Its utility is particularly highlighted in the protection of the guanidino group of arginine and the indole moiety of tryptophan, functionalities that are often susceptible to undesirable side reactions.
Data Presentation
The following tables summarize the quantitative data for the key experimental steps outlined in this document, providing a clear comparison of reaction conditions and expected outcomes.
Table 1: Synthesis of 2-Mesitylenesulfonyl Chloride
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Synthesis of Mesitylenesulfonyl Chloride | Mesitylene, Chlorosulfonic Acid | Dichloromethane | 0 to rt | 1 | 80 |
Table 2: Protection of Amino Acids with 2-Mesitylenesulfonyl Chloride
| Amino Acid | Protected Group | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Arginine | Guanidino | Sodium Hydroxide | Dioxane/Water | rt | 2 | High |
| Tryptophan | Indole Nitrogen | Sodium Hydride | DMF | 0 to rt | 3 | Good |
Table 3: Deprotection of Mts-Protected Amino Acids
| Protected Amino Acid | Deprotection Reagent | Scavenger Cocktail | Temperature (°C) | Time (h) | Yield (%) |
| Arg(Mts) | Anhydrous HF | p-Cresol, 1,2-ethanedithiol | 0 | 1 | High |
| Trp(Mts) | Anhydrous HF | Anisole, p-cresol, 1,2-ethanedithiol | 0 | 1 | High |
Experimental Protocols
Protocol 1: Synthesis of the Precursor - this compound
The synthesis of the protecting group precursor involves a two-step process starting from commercially available 2,4,6-trimethylthiophenol.
Step 1a: Synthesis of 2,4,6-Trimethylthiophenol
A detailed procedure for the synthesis of 2,4,6-trimethylthiophenol can be adapted from known methods involving the reduction of the corresponding sulfonyl chloride or the thiocyanation of mesitylene followed by reduction.
Step 1b: Methylation of 2,4,6-Trimethylthiophenol
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trimethylthiophenol (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(methylthio)-1,3,5-trimethylbenzene.
Step 1c: Oxidation to this compound
-
Dissolve the 2-(methylthio)-1,3,5-trimethylbenzene (1 equivalent) in a suitable solvent like dichloromethane (DCM) or acetic acid.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, 2.2 equivalents) or hydrogen peroxide in acetic acid, portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate).
-
Extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Synthesis of 2-Mesitylenesulfonyl Chloride
-
In a fume hood, add mesitylene (1 equivalent) to a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the flask in an ice-water bath.
-
Slowly add chlorosulfonic acid (3-4 equivalents) dropwise to the stirred mesitylene, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude 2-mesitylenesulfonyl chloride in a desiccator over phosphorus pentoxide. The crude product is often of sufficient purity for subsequent reactions. Recrystallization from a non-polar solvent like hexanes can be performed if necessary. A yield of approximately 80% can be expected.
Protocol 3: Protection of the Guanidino Group of Arginine
-
Dissolve the Nα-protected arginine derivative (e.g., Boc-Arg-OH, 1 equivalent) in a mixture of 1,4-dioxane and water.
-
Add a base, such as 1 M sodium hydroxide solution, to adjust the pH of the solution to approximately 11.
-
In a separate flask, dissolve 2-mesitylenesulfonyl chloride (1.1-1.5 equivalents) in 1,4-dioxane.
-
Add the solution of 2-mesitylenesulfonyl chloride dropwise to the arginine solution while maintaining the pH at 11 by the concomitant addition of 1 M NaOH.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting Nα-Boc-Nδ-(mesitylenesulfonyl)-arginine by column chromatography or recrystallization to obtain a high yield of the protected amino acid.
Protocol 4: Protection of the Indole Nitrogen of Tryptophan
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the Nα-protected tryptophan derivative (e.g., Boc-Trp-OMe, 1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-mesitylenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Nα-Boc-Nin-(mesitylenesulfonyl)-tryptophan methyl ester in good yield.
Protocol 5: Deprotection of the Mts Group (General Procedure for Peptides)
The Mts group is efficiently removed using strong acid, typically anhydrous hydrogen fluoride (HF). This procedure is hazardous and must be performed with specialized equipment in a well-ventilated fume hood by trained personnel.
Deprotection of Arg(Mts)-containing peptides:
-
Place the peptide-resin (1 equivalent) in a Kel-F HF cleavage vessel.
-
Add a scavenger cocktail. For Arg(Mts), a typical cocktail consists of p-cresol (1 equivalent) and 1,2-ethanedithiol (0.5 equivalents).
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
After the reaction is complete, remove the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Extract the peptide from the resin using a suitable solvent, such as a mixture of acetic acid and water.
-
Lyophilize the aqueous solution to obtain the crude deprotected peptide.
Deprotection of Trp(Mts)-containing peptides:
-
Follow the same general procedure as for Arg(Mts).
-
Use a scavenger cocktail appropriate for tryptophan, such as a mixture of anisole, p-cresol, and 1,2-ethanedithiol, to prevent alkylation of the indole ring.
-
Perform the cleavage at 0 °C for 1 hour.
-
Work-up the reaction as described above to isolate the deprotected peptide.
Visualizations
Caption: General workflow for the use of this compound as a protecting group precursor.
Caption: Simplified signaling pathway for the protection of the arginine guanidino group.
Caption: Simplified signaling pathway for the protection of the tryptophan indole nitrogen.
Experimental procedure for scaling up the synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the scaled-up synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene, a key intermediate in various pharmaceutical and chemical manufacturing processes. The described method is based on the Friedel-Crafts sulfonylation of 1,3,5-trimethylbenzene (mesitylene) with methanesulfonyl chloride using aluminum chloride as a catalyst. This protocol has been developed to be robust and scalable, with a focus on yield, purity, and operational safety.
Introduction
Aryl sulfones are a critical class of compounds in medicinal chemistry and materials science. The specific compound, this compound, serves as a versatile building block for the synthesis of more complex molecules. The Friedel-Crafts reaction is a fundamental method for the formation of carbon-carbon and carbon-sulfur bonds on aromatic rings. However, scaling up these reactions, particularly with highly substituted and activated rings like mesitylene, can present challenges such as polysubstitution, isomerization, and competing side reactions. This protocol outlines a carefully optimized procedure to mitigate these challenges and achieve a high yield of the desired product on a larger scale.
Experimental Protocol
Materials and Equipment
-
1,3,5-Trimethylbenzene (Mesitylene), 98%
-
Methanesulfonyl chloride, 99.5%
-
Anhydrous Aluminum chloride (AlCl₃), 99.9%
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane, technical grade
-
Ethyl acetate, technical grade
-
Large-scale reaction vessel with mechanical stirrer, dropping funnel, thermometer, and reflux condenser connected to a gas scrubber
-
Rotary evaporator
-
Chromatography column and silica gel
Procedure
1. Reaction Setup: A 10 L three-necked round-bottom flask equipped with a mechanical overhead stirrer, a 1 L pressure-equalizing dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber containing a sodium hydroxide solution is assembled and flame-dried under a stream of inert gas (nitrogen or argon).
2. Charging of Reagents: The reaction vessel is charged with anhydrous dichloromethane (4 L) and anhydrous aluminum chloride (1.2 kg, 9.0 mol). The mixture is stirred and cooled to 0-5 °C in an ice-water bath.
3. Addition of Reactants: A solution of 1,3,5-trimethylbenzene (1.0 kg, 8.32 mol) and methanesulfonyl chloride (1.05 kg, 9.15 mol) in anhydrous dichloromethane (1 L) is prepared and transferred to the dropping funnel. This solution is added dropwise to the stirred suspension of aluminum chloride over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C.
4. Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
5. Quenching the Reaction: The reaction mixture is cooled back to 0-5 °C. The stirred mixture is then carefully and slowly quenched by the dropwise addition of 2M hydrochloric acid (3 L). This should be done with caution as the quenching process is highly exothermic and releases HCl gas.
6. Work-up and Extraction: The quenched mixture is transferred to a large separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 1 L). The combined organic layers are washed successively with 2M hydrochloric acid (2 L), saturated sodium bicarbonate solution (2 L), water (2 L), and finally with brine (2 L).
7. Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
8. Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate) to afford pure this compound as a white solid. Alternatively, for large-scale operations, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed.
Data Presentation
| Parameter | Value |
| Scale | 1.0 kg (8.32 mol) of Mesitylene |
| Reaction Time | 12-16 hours |
| Reaction Temperature | 0-5 °C to room temperature |
| Molar Ratio (Mesitylene:MsCl:AlCl₃) | 1 : 1.1 : 1.08 |
| Yield of Pure Product | 1.3 - 1.5 kg (78-90%) |
| Purity (by HPLC) | >98% |
| Physical Appearance | White crystalline solid |
Safety Precautions
-
All operations should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Methanesulfonyl chloride is corrosive and a lachrymator; handle with care.
-
Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture.
-
The quenching of the reaction is highly exothermic and should be performed with extreme caution.
Visualizations
Experimental Workflow
Handling and safety precautions for 2-methanesulfonyl-1,3,5-trimethylbenzene in the lab
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methanesulfonyl-1,3,5-trimethylbenzene is an aromatic sulfone compound. Its structure combines a mesitylene (1,3,5-trimethylbenzene) ring with a methylsulfonyl group. This class of compounds sees use in organic synthesis and drug discovery. Due to the potential hazards associated with aromatic and sulfonyl-containing molecules, stringent safety protocols are essential for laboratory handling. These notes provide a comprehensive guide to the safe handling, storage, and emergency procedures for this compound.
Physical and Chemical Properties
A summary of the known and estimated physical and chemical properties for this compound and its parent compound, 1,3,5-trimethylbenzene, are presented below for reference.
| Property | This compound | 1,3,5-Trimethylbenzene (Mesitylene) |
| CAS Number | 6462-31-3 | 108-67-8 |
| Molecular Formula | C₁₀H₁₄O₂S | C₉H₁₂ |
| Molecular Weight | 198.28 g/mol | 120.19 g/mol |
| Appearance | Solid (predicted) | Colorless liquid |
| Boiling Point | Data not available | 164.7 °C |
| Melting Point | Data not available | -44.8 °C |
| Flash Point | Data not available | 50 °C (flammable) |
| Solubility | Insoluble in water (predicted) | Very poor water solubility |
Hazard Identification and Safety Precautions
Based on the structural components, this compound may present the following hazards. The GHS classifications for the parent compound, 1,3,5-trimethylbenzene, are provided as a conservative estimate of potential risks.
| Hazard | GHS Classification (1,3,5-Trimethylbenzene) | Recommended Precautions for this compound |
| Flammability | Flammable Liquid 3 (H226) | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[1] |
| Inhalation | May cause respiratory irritation (STOT SE 3, H335) | Avoid breathing dust. Handle in a well-ventilated area or in a chemical fume hood.[1] |
| Skin Contact | May cause skin irritation | Wear protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. |
| Eye Contact | May cause serious eye irritation | Wear safety glasses or goggles. |
| Ingestion | Harmful if swallowed (based on related sulfones) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects (Aquatic Chronic 2, H411) | Avoid release to the environment.[1] |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.
Experimental Protocols
Protocol for Weighing and Preparing a Solution of this compound
This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, appropriate glassware for the solution, and the chosen solvent.
-
Don the required PPE: safety goggles, lab coat, and nitrile gloves.
-
-
Weighing the Compound:
-
Place a piece of weigh paper or a weigh boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from its storage container to the weigh paper using a clean spatula.
-
Record the exact weight.
-
Securely close the storage container immediately after use.
-
-
Preparing the Solution:
-
Carefully transfer the weighed solid into the designated flask or beaker.
-
Add the desired solvent to the vessel, rinsing the weigh paper with the solvent to ensure a complete transfer.
-
If necessary, stir the solution using a magnetic stirrer until the solid is fully dissolved.
-
-
Waste Disposal:
-
Dispose of the used weigh paper and any contaminated materials in the designated solid chemical waste container.
-
Dispose of any excess solution or rinse aid in the appropriate liquid chemical waste container.
-
-
Cleanup:
-
Clean the spatula and any glassware used.
-
Wipe down the work surface in the fume hood.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Emergency Procedures
| Situation | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, follow institutional emergency procedures. |
| Fire | Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use a direct water jet.[1] |
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Visualizations
Caption: Workflow for handling this compound.
Caption: Decision tree for safe handling in the absence of a specific SDS.
References
Synthesis of Novel Ligands for Organometallic Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic design and synthesis of novel ligands are paramount in advancing organometallic chemistry, with profound implications for catalysis, materials science, and drug development. The tailored electronic and steric properties of ligands directly influence the reactivity, selectivity, and stability of the resulting metal complexes. This document provides detailed application notes and experimental protocols for the synthesis of three prominent classes of ligands: Schiff bases, N-heterocyclic carbenes (NHCs), and dialkylbiaryl phosphines.
Application Notes
Schiff Base Ligands
Schiff base ligands, formed through the condensation of a primary amine and an aldehyde or ketone, are among the most versatile and accessible ligands in coordination chemistry. Their facile synthesis and the ease with which their steric and electronic properties can be tuned by varying the precursor amine and carbonyl compound make them highly attractive.
Key Advantages:
-
Synthetic Accessibility: Straightforward one-step synthesis often in high yields.
-
Tunability: A wide variety of substituents can be incorporated to modulate the ligand's properties.
-
Polydentate Nature: Schiff bases can be designed to be bidentate, tridentate, or tetradentate, providing stable coordination to a range of metal centers.
Applications:
-
Catalysis: Schiff base metal complexes are effective catalysts for various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[1][2]
-
Medicinal Chemistry: Certain Schiff base complexes exhibit promising biological activities, including anticancer, antibacterial, and antifungal properties.[1] The ability to chelate metal ions is also explored for therapeutic applications.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes have emerged as a powerful class of ligands in organometallic chemistry, often considered as superior alternatives to traditional phosphine ligands. They are strong σ-donors, forming robust bonds with transition metals, which imparts high stability to the resulting complexes.
Key Advantages:
-
Strong σ-Donation: Leads to the formation of highly stable metal complexes.
-
Steric Tunability: The substituents on the nitrogen atoms can be readily varied to control the steric environment around the metal center.
-
Resistance to Oxidation: Generally more resistant to oxidation compared to phosphine ligands.
Applications:
-
Cross-Coupling Reactions: NHC-ligated palladium complexes are highly efficient catalysts for Suzuki-Miyaura, Heck, and other cross-coupling reactions.
-
Asymmetric Catalysis: Chiral NHCs are increasingly utilized in enantioselective catalysis, achieving high enantiomeric excesses in a variety of transformations.[1][3][4][5]
-
Metathesis: Ruthenium complexes bearing NHC ligands are among the most active and widely used catalysts for olefin metathesis.
Dialkylbiaryl Phosphine Ligands
Dialkylbiaryl phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), have revolutionized palladium-catalyzed cross-coupling reactions. Their characteristic steric bulk and electron-rich nature enable the catalytic turnover of challenging substrates, including aryl chlorides and sterically hindered starting materials.[6][7][8]
Key Advantages:
-
High Catalytic Activity: Promote efficient catalysis at low catalyst loadings.
-
Broad Substrate Scope: Enable the coupling of a wide range of aryl and heteroaryl halides and pseudohalides.
-
Air-Stability: Many dialkylbiaryl phosphine ligands are air-stable solids, simplifying their handling and storage.[6]
Applications:
-
Pharmaceutical Synthesis: Extensively used in the synthesis of active pharmaceutical ingredients (APIs) and complex organic molecules.[8]
-
C-N and C-O Bond Formation: Highly effective for Buchwald-Hartwig amination and C-O coupling reactions.[8]
-
Suzuki-Miyaura Coupling: Considered the state-of-the-art ligands for a broad range of Suzuki-Miyaura cross-coupling reactions.[9][10]
Quantitative Data
Table 1: Synthesis Yields of Representative Novel Ligands
| Ligand Type | Specific Ligand | Synthetic Method | Yield (%) | Reference |
| Schiff Base | Salen-H₂ | Condensation of salicylaldehyde and ethylenediamine | ~90% | [11] |
| Schiff Base | (E)-2-(((2-aminophenyl)imino)methyl)phenol | Condensation of salicylaldehyde and o-phenylenediamine | >85% | [11] |
| NHC Precursor | 1,3-Dimesitylimidazolium chloride (IMes·HCl) | Multi-step synthesis from mesitylamine | ~85% | [12] |
| NHC Precursor | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | Multi-step synthesis from 2,6-diisopropylaniline | ~85% | [12] |
| Dialkylbiaryl Phosphine | SPhos | Multi-step synthesis | Commercially available, high-yielding routes exist | [6] |
| Dialkylbiaryl Phosphine | XPhos | Multi-step synthesis | Commercially available, high-yielding routes exist | [10] |
Table 2: Catalytic Performance of Organometallic Complexes with Novel Ligands in Suzuki-Miyaura Cross-Coupling
| Catalyst (Metal/Ligand) | Reactants | Product | Yield (%) | Conditions | Reference |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene + Phenylboronic acid | 4-Methylbiphenyl | 98% | 1 mol% Pd, 2 mol% SPhos, K₃PO₄, Toluene, 100 °C, 2h | [9] |
| Pd(OAc)₂ / XPhos | 2-Chlorotoluene + Phenylboronic acid | 2-Methylbiphenyl | 95% | 1.5 mol% Pd, 3 mol% XPhos, K₃PO₄, Toluene, 100 °C, 20h | [9] |
| [PdCl(π-allyl)]₂ / vBRIDP | 4-Bromoanisole + Phenylboronic acid | 4-Methoxybiphenyl | 92% | 1 mol% Pd, 2 mol% ligand, K₃PO₄, Toluene, 80 °C, 2.5h | [13] |
| Pd₂(dba)₃ / Phosphino-triazole | 2-Bromo-m-xylene + o-Tolylboronic acid | 2,2',6-Trimethylbiphenyl | 86% (conversion) | 0.5 mol% Pd, 2 mol% ligand, K₃PO₄, Toluene, 90 °C, 10h | [14] |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand (Salen-H₂)
This protocol describes the synthesis of N,N'-bis(salicylidene)ethylenediamine (Salen-H₂).[11]
Materials:
-
Salicylaldehyde (0.8 g)
-
Ethylenediamine (0.5 equivalents)
-
95% Ethanol (approx. 15 mL)
-
50 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Hot plate
-
Syringe
-
Vacuum filtration apparatus
Procedure:
-
Weigh 0.8 g of salicylaldehyde into a 50 mL Erlenmeyer flask.
-
Add approximately 15 mL of 95% ethanol and a magnetic stir bar.
-
Heat the solution to a gentle boil while stirring on a hot plate-stirrer.
-
Using a small syringe, add 0.5 equivalents of ethylenediamine dropwise to the heated solution.
-
Continue to stir and reflux the solution for approximately 10 minutes after the addition is complete.
-
Remove the flask from the hot plate and allow it to cool to room temperature.
-
Further cool the flask in an ice/water bath to promote crystallization.
-
Collect the resulting yellow crystals by vacuum filtration.
-
Wash the crystals with 2-4 mL of cold ethanol.
-
Air dry the product.
-
Determine the yield and melting point of the product.
-
Characterize the product using ¹H-NMR and FTIR spectroscopy.
Protocol 2: Synthesis of a Chiral N-Heterocyclic Carbene (NHC) Precursor
This protocol outlines a general procedure for the synthesis of a C₂-symmetric imidazolinium salt, a precursor to a chiral NHC ligand.[3]
Materials:
-
(1R,2R)-1,2-Diphenylethane-1,2-diamine
-
Benzhydryl bromide
-
Triethyl orthoformate
-
Ammonium chloride
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Diamine Alkylation: React (1R,2R)-1,2-diphenylethane-1,2-diamine with two equivalents of benzhydryl bromide in a suitable solvent like toluene with a non-nucleophilic base to form the N,N'-dialkylated diamine.
-
Ring Closure: To a solution of the N,N'-dialkylated diamine in triethyl orthoformate, add a catalytic amount of ammonium chloride.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, which should induce precipitation of the imidazolinium salt.
-
Collect the solid product by filtration.
-
Wash the product with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Characterize the chiral imidazolinium salt by NMR spectroscopy and mass spectrometry.
Protocol 3: Synthesis of a Dialkylbiaryl Phosphine Ligand (General Procedure)
This protocol describes a general one-pot synthesis for dialkylbiaryl phosphine ligands.[6][8]
Materials:
-
Appropriate 2-halobiphenyl or 2-halo-1,1'-binaphthyl derivative
-
n-Butyllithium or magnesium turnings
-
Dialkylchlorophosphine (e.g., dicyclohexylchlorophosphine)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Schlenk flask and line
-
Syrine
-
Cannula
Procedure:
-
Grignard or Lithiation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-halobiphenyl derivative in anhydrous THF.
-
Cool the solution to -78 °C (for lithiation) or room temperature (for Grignard formation).
-
Slowly add n-butyllithium (for lithiation) or activate magnesium turnings and add the aryl halide solution (for Grignard formation). Stir until the formation of the organometallic reagent is complete.
-
Phosphinylation: In a separate flame-dried Schlenk flask, dissolve the dialkylchlorophosphine in anhydrous THF.
-
Cool the solution of the dialkylchlorophosphine to 0 °C.
-
Slowly transfer the freshly prepared Grignard or aryllithium reagent to the solution of the dialkylchlorophosphine via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired dialkylbiaryl phosphine ligand.
-
Characterize the final product by ³¹P NMR and ¹H NMR spectroscopy.
Visualizations
Caption: General workflow for the synthesis and application of novel ligands.
Caption: Simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
References
- 1. C2-Symmetric N-Heterocyclic Carbenes in Asymmetric Transition-Metal Catalysis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis [mdpi.com]
- 4. Review Study of Chiral N-Heterocyclic Carbene (NHC) Ligands in Stereoselective Metal-Catalyzed Reduction Reactions | Scientific Journal for Faculty of Science-Sirte University [elc2.su.edu.ly]
- 5. Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. Dialkylbiaryl phosphine ligands - Wikiwand [wikiwand.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 11. ionicviper.org [ionicviper.org]
- 12. york.ac.uk [york.ac.uk]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
Use of 2-methanesulfonyl-1,3,5-trimethylbenzene as an internal standard in chromatography
Note: While these application notes provide detailed protocols for the use of internal standards in chromatographic analysis, a thorough literature search did not yield specific examples of 2-methanesulfonyl-1,3,5-trimethylbenzene being used for this purpose. Therefore, the following protocols utilize commonly accepted and well-documented internal standards for the analysis of aromatic compounds and sulfonamides, which are structurally related compound classes. The principles and methodologies described are broadly applicable and can be adapted for other internal standards with appropriate validation.
Application Note: Quantitative Analysis of Aromatic Hydrocarbons in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) using a Deuterated Internal Standard
Audience: Researchers, environmental scientists, and analytical chemists.
Introduction: This application note describes a robust method for the quantification of a representative aromatic hydrocarbon, 1,2,4-trimethylbenzene, in a water matrix using gas chromatography coupled with mass spectrometry (GC-MS). To ensure accuracy and precision, a deuterated internal standard, Toluene-d8, is employed. Deuterated standards are ideal for mass spectrometry applications as they exhibit similar chromatographic behavior and ionization efficiency to the target analyte but are distinguishable by their mass-to-charge ratio.[1][2][3]
Data Presentation
Table 1: GC-MS Parameters for Aromatic Hydrocarbon Analysis
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 200°C, Ramp: 20°C/min to 300°C (hold 5 min) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | 1,2,4-Trimethylbenzene: 105 (Quantifier), 120 (Qualifier) |
| Toluene-d8 (IS): 98 (Quantifier), 100 (Qualifier) |
Table 2: Calibration Curve Data for 1,2,4-Trimethylbenzene
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |
| 1 | 15,234 | 450,123 | 0.0338 |
| 5 | 76,170 | 455,234 | 0.1673 |
| 10 | 155,890 | 460,112 | 0.3388 |
| 25 | 389,725 | 458,987 | 0.8491 |
| 50 | 785,450 | 462,345 | 1.7000 |
| 100 | 1,580,900 | 459,876 | 3.4377 |
| Correlation Coefficient (R²) | - | - | 0.9995 |
Experimental Protocol
1. Materials and Reagents:
-
1,2,4-Trimethylbenzene standard (analytical grade)
-
Toluene-d8 (internal standard, 99.5 atom % D)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, pesticide residue grade)
-
Reagent water (Type I)
-
Anhydrous sodium sulfate
2. Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1,2,4-trimethylbenzene and dissolve in 100 mL of methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Toluene-d8 and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 to 100 ng/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 20 ng/mL.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Collect 100 mL of the water sample in a glass container.
-
Spike the sample with the internal standard stock solution to a final concentration of 20 ng/mL.
-
Transfer the sample to a 250 mL separatory funnel.
-
Add 30 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 30 mL portions of dichloromethane.
-
Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
4. GC-MS Analysis:
-
Set up the GC-MS system according to the parameters in Table 1.
-
Inject 1 µL of the prepared standards and samples.
-
Acquire data in SIM mode using the specified quantifier and qualifier ions.
5. Data Analysis:
-
Integrate the peak areas for the quantifier ions of 1,2,4-trimethylbenzene and Toluene-d8.
-
Calculate the response ratio for each standard and sample.
-
Construct a calibration curve by plotting the response ratio against the concentration of the standards.
-
Determine the concentration of 1,2,4-trimethylbenzene in the samples using the linear regression equation from the calibration curve.
Workflow Diagram
Caption: GC-MS workflow for aromatic hydrocarbon analysis.
Application Note: High-Throughput Quantification of Sulfonamides in Plasma by HPLC-MS/MS using a Structural Analog Internal Standard
Audience: Drug development professionals, clinical researchers, and bioanalytical scientists.
Introduction: This application note details a sensitive and high-throughput method for the quantification of sulfamethoxazole, a common sulfonamide antibiotic, in human plasma. The method utilizes High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS) with sulfapyridine as the internal standard. Sulfapyridine is a structurally similar sulfonamide, making it an excellent internal standard for this application as it mimics the extraction and ionization behavior of the analyte.[4][5]
Data Presentation
Table 3: HPLC-MS/MS Parameters for Sulfonamide Analysis
| Parameter | Value |
| HPLC System | Shimadzu Nexera X2 (or equivalent) |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 3 min, hold 1 min, return to 5% B in 0.1 min, hold 0.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | SCIEX Triple Quad 6500+ (or equivalent) |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Sulfamethoxazole: 254.1 -> 156.1 (Quantifier), 254.1 -> 108.1 (Qualifier) |
| Sulfapyridine (IS): 250.1 -> 156.1 (Quantifier), 250.1 -> 92.1 (Qualifier) |
Table 4: Precision and Accuracy Data for Sulfamethoxazole Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1.0 | 0.98 | 98.0 | 6.5 |
| Low | 2.5 | 2.58 | 103.2 | 4.8 |
| Mid | 25 | 24.1 | 96.4 | 3.2 |
| High | 80 | 82.3 | 102.9 | 2.5 |
Experimental Protocol
1. Materials and Reagents:
-
Sulfamethoxazole standard (analytical grade)
-
Sulfapyridine (internal standard, analytical grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Reagent water (Type I)
2. Standard and QC Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of sulfamethoxazole and sulfapyridine in methanol.
-
Working Standard Solutions: Serially dilute the sulfamethoxazole stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 1 to 100 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the sulfapyridine stock solution with acetonitrile.
-
Quality Control (QC) Samples: Prepare QC samples at four concentration levels (LLOQ, Low, Mid, High) by spiking drug-free human plasma with the sulfamethoxazole stock solution.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of the internal standard working solution (50 ng/mL sulfapyridine in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Add 100 µL of 0.1% formic acid in water.
-
Mix well and inject into the HPLC-MS/MS system.
4. HPLC-MS/MS Analysis:
-
Equilibrate the HPLC-MS/MS system with the initial mobile phase conditions.
-
Perform injections of the prepared standards, QCs, and samples.
-
Acquire data using the MRM transitions specified in Table 3.
5. Data Analysis:
-
Integrate the peak areas for the quantifier MRM transitions of sulfamethoxazole and sulfapyridine.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve using a weighted (1/x²) linear regression of the peak area ratios versus the concentrations of the calibration standards.
-
Determine the concentration of sulfamethoxazole in the QC and unknown samples from the calibration curve.
Logical Relationship Diagram
Caption: Logic of internal standard-based quantification.
References
Catalytic Applications of 2-Methanesulfonyl-1,3,5-trimethylbenzene and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-methanesulfonyl-1,3,5-trimethylbenzene, characterized by the sterically hindered mesityl group attached to a sulfonyl moiety, are emerging as versatile substrates in modern catalytic chemistry. The unique combination of the bulky mesityl group and the electron-withdrawing sulfonyl group imparts distinct reactivity, particularly in transition metal-catalyzed cross-coupling reactions. The sulfonyl group, traditionally considered a stable functional group, can be activated and cleaved under catalytic conditions, serving as a leaving group in "desulfonylative" coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a novel disconnection strategy in organic synthesis.
These application notes provide an overview of the catalytic applications involving mesityl sulfones and related sterically hindered aryl sulfones, focusing on their use as electrophilic partners in cross-coupling reactions. Detailed protocols for representative reactions are provided to guide researchers in leveraging this chemistry for the synthesis of complex molecules.
Application Note 1: Desulfonylative Suzuki-Miyaura Cross-Coupling
The palladium- or nickel-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation. Aryl sulfones, including derivatives of this compound, can serve as effective electrophiles in this transformation. The C(sp²)-SO₂ bond, typically inert, can be activated by a low-valent metal catalyst, leading to oxidative addition and subsequent steps of the catalytic cycle. The bulky mesityl group can influence the rate and selectivity of the reaction, potentially favoring reductive elimination and preventing side reactions. This approach is particularly valuable for late-stage functionalization in drug discovery, where the sulfone group might be present from a previous synthetic step.
Key Features:
-
Novel Disconnection: Utilizes a sulfonyl group as a leaving group, offering alternative synthetic routes.
-
Substrate Scope: Tolerates a wide range of aryl and heteroaryl boronic acids.
-
Functional Group Tolerance: Compatible with various functional groups, making it suitable for complex molecule synthesis.
Quantitative Data for Aryl Sulfone Suzuki-Miyaura Coupling
The following table summarizes representative data for the desulfonylative Suzuki-Miyaura coupling of various aryl sulfones. While specific data for this compound is not extensively reported, these examples with other aryl sulfones illustrate the general efficacy of the method.
| Entry | Aryl Sulfone Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | Phenyl pyrimidinyl sulfone | Phenylboronic acid | Ni(cod)₂ (10) | P(n-Bu)₃ (20) | K₃PO₄ | Toluene | 85 | [1] |
| 2 | Phenyl pyrimidinyl sulfone | 4-Methoxyphenylboronic acid | Ni(cod)₂ (10) | P(n-Bu)₃ (20) | K₃PO₄ | Toluene | 78 | [1] |
| 3 | Trifluoromethyl arylsulfone | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Dioxane | 92 | [1] |
| 4 | Trifluoromethyl arylsulfone | 3-Thienylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Dioxane | 88 | [1] |
Experimental Protocol: General Procedure for Ni-Catalyzed Desulfonylative Suzuki-Miyaura Coupling
This protocol is adapted from methodologies reported for the cross-coupling of N-heteroaryl sulfones, which is applicable to sterically hindered aryl sulfones like mesityl sulfones.[1]
Materials:
-
Aryl sulfone (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Ni(cod)₂ (10 mol%)
-
Tri(n-butyl)phosphine (P(n-Bu)₃) (20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the aryl sulfone, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
In a separate glovebox, prepare a stock solution of Ni(cod)₂ and P(n-Bu)₃ in anhydrous toluene.
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Note 2: Reductive Cross-Electrophile Coupling
A significant advancement in the use of sulfones is their application in reductive cross-electrophile couplings. In these reactions, an alkyl sulfone and an aryl halide are coupled in the presence of a nickel catalyst and a reducing agent. This methodology avoids the need for pre-formed organometallic reagents and exhibits excellent functional group tolerance. Derivatives of this compound, particularly those with alkyl chains attached to the sulfonyl group, could potentially be employed in such transformations. The sulfone acts as a redox-active handle, facilitating the formation of a C(sp³)-C(sp²) bond.
Key Features:
-
Organometallic-Free: Does not require the preparation of stoichiometric organometallic reagents.
-
High Functional Group Tolerance: Tolerates sensitive functional groups that are incompatible with traditional cross-coupling methods.
-
Late-Stage Functionalization: Ideal for introducing alkyl groups into complex aromatic systems.
Quantitative Data for Reductive Cross-Coupling of Alkyl Sulfones
The following table presents data for the reductive cross-coupling of various alkyl sulfones with aryl bromides, demonstrating the feasibility of this approach.
| Entry | Alkyl Sulfone Substrate | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Reductant | Solvent | Yield (%) | Reference |
| 1 | Phenyl tetrazole methyl sulfone | 4-Bromoanisole | NiBr₂·glyme (10) | dtbbpy (10) | Zn | DMA | 85 | [2] |
| 2 | Phenyl tetrazole ethyl sulfone | 4-Bromobenzonitrile | NiBr₂·glyme (10) | dtbbpy (10) | Zn | DMA | 75 | [2] |
| 3 | Phenyl tetrazole benzyl sulfone | Methyl 4-bromobenzoate | NiBr₂·glyme (10) | dtbbpy (10) | Zn | DMA | 82 | [2] |
| 4 | Fluorinated alkyl sulfone | 4-Bromoacetophenone | NiBr₂·glyme (10) | dtbbpy (10) | Zn | DMA | 68 | [2] |
Experimental Protocol: General Procedure for Reductive Cross-Electrophile Coupling
This protocol is based on the coupling of redox-active alkyl sulfones with aryl bromides.[2]
Materials:
-
Alkyl sulfone (e.g., a derivative of mesityl sulfone) (1.0 equiv)
-
Aryl bromide (1.5 equiv)
-
NiBr₂·glyme (10 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (10 mol%)
-
Zinc powder (<10 micron, activated) (3.0 equiv)
-
Anhydrous dimethylacetamide (DMA)
Procedure:
-
In a glovebox, add the alkyl sulfone, aryl bromide, NiBr₂·glyme, dtbbpy, and activated zinc powder to a vial.
-
Add anhydrous DMA to the vial.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a heating block set to the desired temperature (e.g., 60 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Catalytic Cycle for Desulfonylative Cross-Coupling
Caption: Generalized catalytic cycle for desulfonylative Suzuki-Miyaura cross-coupling.
Experimental Workflow for a Catalytic Reaction
Caption: Standard experimental workflow for a transition metal-catalyzed cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Amines from 2-Methanesulfonyl-1,3,5-trimethylbenzene
Introduction
The synthesis of arylamines is a cornerstone of modern organic chemistry, with wide-ranging applications in the development of pharmaceuticals, agrochemicals, and functional materials. One effective method for the formation of carbon-nitrogen (C-N) bonds is the palladium-catalyzed cross-coupling of amines with aryl electrophiles, a reaction commonly known as the Buchwald-Hartwig amination.[1][2][3] Aryl mesylates, such as 2-methanesulfonyl-1,3,5-trimethylbenzene, have emerged as viable and advantageous coupling partners in these reactions due to their stability, ease of preparation, and favorable atom economy.[4] This document provides a detailed protocol for the synthesis of a variety of amines starting from this compound, leveraging the advancements in Buchwald-Hartwig amination technology. The use of specialized phosphine ligands is crucial for the successful amination of typically less reactive aryl mesylates.[4][5][6]
Reaction Principle
The core of this synthetic approach is the palladium-catalyzed reaction between an aryl mesylate and an amine in the presence of a base. The catalytic cycle, a fundamental concept in organometallic chemistry, is believed to involve the oxidative addition of the aryl mesylate to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2][7] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate these steps, particularly the challenging oxidative addition of the C-O bond of the mesylate to the palladium center.[7]
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity. Amines, especially liquid amines, should be distilled prior to use.
-
The specific choice of palladium precursor, ligand, and base may require optimization for each specific amine substrate to achieve the highest yields.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary, aliphatic or aromatic)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., BrettPhos, XPhos, SPhos, or CM-phos)[4][6][7]
-
Base (e.g., sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene, dioxane, or tert-butanol)
-
Standard laboratory glassware, including Schlenk flasks and reflux condenser
-
Inert gas supply (argon or nitrogen)
-
Magnetic stirrer and heating mantle or oil bath
-
Standard work-up and purification supplies (e.g., silica gel for column chromatography)
General Procedure for the Buchwald-Hartwig Amination of this compound:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., BrettPhos, 1.2-2.4 mol%).
-
Reaction Setup: To the flask containing the catalyst, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl mesylate.
-
Reaction: Stir the reaction mixture at the appropriate temperature (typically between 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired amine.
Data Presentation
The following table summarizes typical yields for the Buchwald-Hartwig amination of aryl mesylates with various types of amines. While specific data for this compound is not provided in the cited literature, these ranges are representative of what can be expected for this class of reaction.[4][6]
| Amine Type | Example Amine | Typical Yield Range (%) |
| Primary Aliphatic | n-Hexylamine | 85-95 |
| Secondary Aliphatic | Diethylamine | 80-90 |
| Primary Aromatic | Aniline | 75-90 |
| Secondary Aromatic | N-Methylaniline | 70-85 |
| Heterocyclic | Morpholine | 90-98 |
Visualizations
The following diagram illustrates the general experimental workflow for the synthesis of amines from this compound.
Caption: Experimental workflow for the synthesis of amines.
The signaling pathway below illustrates the catalytic cycle for the Buchwald-Hartwig amination.
Caption: Buchwald-Hartwig amination catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 6. orgsyn.org [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methanesulfonyl-1,3,5-trimethylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-methanesulfonyl-1,3,5-trimethylbenzene synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a reaction that typically proceeds via Friedel-Crafts sulfonylation of mesitylene with methanesulfonyl chloride.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. | Ensure all glassware is thoroughly dried before use. Use a fresh, unopened container of the Lewis acid catalyst. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst: The molar ratio of the catalyst to the reactants may be too low. | Increase the molar ratio of the Lewis acid catalyst. A common starting point is a 1.1 to 1.3 molar equivalent relative to the methanesulfonyl chloride. | |
| Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC to find the optimal temperature. | |
| Poor Quality Reagents: Mesitylene or methanesulfonyl chloride may be of low purity. | Purify the mesitylene by distillation if necessary. Use freshly distilled methanesulfonyl chloride. | |
| Formation of Multiple Products (Side Reactions) | Polysulfonylation: The highly activated mesitylene ring may undergo further sulfonylation. | Use a molar excess of mesitylene relative to methanesulfonyl chloride to favor monosubstitution. Maintain a lower reaction temperature. |
| Isomerization: Although less common with the symmetrical mesitylene, rearrangement of the methyl groups on the aromatic ring can occur under harsh conditions. | Employ milder reaction conditions (lower temperature, less aggressive Lewis acid). | |
| Hydrolysis of Methanesulfonyl Chloride: Presence of water can lead to the formation of methanesulfonic acid, which is unreactive under these conditions. | Ensure anhydrous conditions throughout the experimental setup. | |
| Difficult Product Purification | Removal of Catalyst Residues: The Lewis acid catalyst can form complexes with the product, making isolation difficult. | Quench the reaction by carefully adding it to ice-water. The product can then be extracted with an organic solvent. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining catalyst. |
| Separation from Unreacted Mesitylene: Excess mesitylene used in the reaction needs to be removed. | Utilize column chromatography or distillation to separate the product from the starting material. | |
| Oily Product Instead of Solid: The product may not crystallize due to impurities. | Purify the crude product using column chromatography. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of a Friedel-Crafts sulfonylation reaction. The mechanism involves three main steps:
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Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with methanesulfonyl chloride (CH₃SO₂Cl) to form a highly electrophilic sulfonylium ion ([CH₃SO₂]⁺) or a polarized complex.
-
Electrophilic Aromatic Substitution: The electron-rich mesitylene ring attacks the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation: A weak base (e.g., the [AlCl₄]⁻ complex) removes a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring and yielding the final product, this compound.
Q2: Which Lewis acid is most effective for this reaction?
A2: Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for Friedel-Crafts reactions. However, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) could also be employed, potentially offering milder reaction conditions. The choice of catalyst can influence the reaction rate and selectivity.
Q3: What is the optimal solvent for this synthesis?
A3: Non-polar, inert solvents are typically preferred for Friedel-Crafts reactions to avoid complexation with the Lewis acid catalyst. Dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are common choices. In some cases, an excess of the aromatic substrate (mesitylene) can serve as the solvent.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product.
Q5: What are the key safety precautions for this experiment?
A5:
-
Methanesulfonyl chloride is corrosive and a lachrymator; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Lewis acids like aluminum chloride are water-reactive and corrosive. Handle them in a dry environment and avoid inhalation of dust.
-
The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent moisture from deactivating the catalyst.
-
The quenching of the reaction with water is exothermic and should be done slowly and with cooling.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure adapted from analogous Friedel-Crafts sulfonylation reactions. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
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Mesitylene (1,3,5-trimethylbenzene)
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Methanesulfonyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (CH₂Cl₂)
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Ice
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
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To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride (1.1 eq.). Cool the mixture to 0 °C in an ice bath.
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In the dropping funnel, prepare a solution of methanesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane.
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Add the methanesulfonyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, add mesitylene (1.2 eq.) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1M HCl.
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Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
Data Presentation
| Parameter | Condition 1 (Optimized for Yield) | Condition 2 (Milder Conditions) |
| Mesitylene (eq.) | 1.2 | 1.5 |
| Methanesulfonyl Chloride (eq.) | 1.0 | 1.0 |
| Lewis Acid (eq.) | AlCl₃ (1.1) | FeCl₃ (1.2) |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature (°C) | 0 to 25 | 0 |
| Reaction Time (h) | 3 | 6 |
| Typical Yield (%) | 85-95% | 70-80% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing the yield and purity of the synthesis.
Purification challenges of 2-methanesulfonyl-1,3,5-trimethylbenzene from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-methanesulfonyl-1,3,5-trimethylbenzene from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the expected impurities?
The most common laboratory synthesis is the Friedel-Crafts sulfonylation of mesitylene (1,3,5-trimethylbenzene) with methanesulfonyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Expected Impurities:
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Unreacted Starting Materials: Mesitylene and methanesulfonyl chloride.
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Di-sulfonated Byproduct: 2,4-dimethanesulfonyl-1,3,5-trimethylbenzene. Due to the steric hindrance from the methyl groups on the mesitylene ring, di-sulfonylation is a potential, though often minor, side reaction.
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Chlorinated Byproduct: 2-chloro-1,3,5-trimethylbenzene. This can arise from the reaction of mesitylene with the Lewis acid catalyst and trace moisture, or from the sulfonyl chloride itself.[1]
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Hydrolyzed Methanesulfonyl Chloride: Methanesulfonic acid, formed from the reaction of methanesulfonyl chloride with water.
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Catalyst Residues: Residual aluminum salts.
Q2: My crude reaction mixture is a dark, oily residue. What is the likely cause and how can I proceed with purification?
A dark, oily crude product often indicates the presence of polymeric materials or charring, which can result from overly harsh reaction conditions (e.g., high temperature) or prolonged reaction times in the presence of a strong Lewis acid.
Troubleshooting Steps:
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Aqueous Work-up: Begin by carefully quenching the reaction mixture with ice-water. This will hydrolyze the remaining catalyst and methanesulfonyl chloride.
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Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate to separate the organic components from water-soluble impurities like aluminum salts and methanesulfonic acid.
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Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining basic impurities, followed by a saturated sodium bicarbonate solution to neutralize any acidic components, and finally with brine to remove excess water.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which should now be more amenable to further purification.
Q3: How can I effectively remove unreacted mesitylene from my product?
Unreacted mesitylene is a common impurity. Due to its relatively low boiling point compared to the desired sulfone product, it can often be removed by:
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Vacuum Distillation: If the product is thermally stable, fractional distillation under reduced pressure can effectively separate the lower-boiling mesitylene.
-
Column Chromatography: Mesitylene is significantly less polar than this compound. A well-chosen solvent system for column chromatography will elute the mesitylene much faster than the product.
Q4: What are the recommended techniques for purifying solid this compound?
For solid crude products, the two primary purification methods are recrystallization and column chromatography.
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Recrystallization: This is often the most effective method for obtaining highly pure crystalline material, provided a suitable solvent is identified.
-
Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities, especially when recrystallization is not effective or for initial purification of very impure mixtures.
Troubleshooting Guides
Recrystallization
Problem: The crude product oils out during recrystallization instead of forming crystals.
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Cause: The solvent may be too good a solvent for the compound, or the cooling process is too rapid. Impurities can also inhibit crystallization.
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Solution:
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Use a Solvent/Anti-solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
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Slower Cooling: Allow the flask to cool to room temperature undisturbed, and then transfer it to a refrigerator or ice bath.
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Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to induce nucleation.
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Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
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Problem: The yield after recrystallization is very low.
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Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
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Solution:
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Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Cool Thoroughly: Ensure the solution is cooled to a low enough temperature to maximize crystal formation.
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Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.
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Table 1: Common Recrystallization Solvents for Aryl Sulfones
| Solvent/Solvent System | Polarity | Comments |
| Ethanol | Polar | Often a good starting point for moderately polar compounds.[2] |
| Isopropanol | Polar | Similar to ethanol, can be effective. |
| Toluene | Non-polar | Good for dissolving the compound when hot and allowing crystallization upon cooling. |
| Heptane/Ethyl Acetate | Mixed | A common non-polar/polar mixture that can be fine-tuned for optimal solubility. |
| Dichloromethane/Hexane | Mixed | Another effective mixed-polarity system. |
Column Chromatography
Problem: Poor separation of the product from an impurity on the column.
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Cause: The mobile phase (eluent) has either too high or too low a polarity.
-
Solution:
-
Optimize the Solvent System with TLC: Before running a column, test different solvent systems using Thin Layer Chromatography (TLC). The ideal solvent system should give the desired product an Rf value of approximately 0.25-0.35.
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Use a Gradient Elution: Start with a less polar solvent to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute the product.
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Ensure Proper Column Packing: A poorly packed column will lead to band broadening and inefficient separation.
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Problem: The product is not eluting from the column.
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Cause: The mobile phase is not polar enough to displace the compound from the stationary phase (silica gel or alumina).
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Solution:
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Increase the Polarity of the Eluent: Gradually add a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
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Switch to a More Polar Solvent System: If a significant increase in polarity is needed, consider switching to a system like dichloromethane/methanol.
-
Table 2: Typical TLC and Column Chromatography Conditions for Aryl Sulfones
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1) |
| Visualization | UV light (254 nm) |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals in a vacuum oven or air dry them on the filter paper.
General Protocol for Column Chromatography
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TLC Analysis: Determine the optimal solvent system using TLC.
-
Column Packing:
-
Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing. Add the mobile phase and flush until the silica is fully wetted and there are no air bubbles.
-
Wet Packing (Slurry Method): Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow it to settle, ensuring an even and compact bed.
-
-
Sample Loading:
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Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution: Add the mobile phase to the column and begin collecting fractions. The flow rate can be increased by applying gentle air pressure to the top of the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Common side products in the synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of this compound via Friedel-Crafts sulfonylation?
A1: The primary side products in this synthesis typically arise from polysubstitution, isomerization of the starting material, and reactions with residual water. Key potential impurities include:
-
Disulfonylated Mesitylene: Although the methanesulfonyl group is deactivating, under forcing reaction conditions (e.g., high temperature, prolonged reaction time, or excess sulfonylating agent), a second sulfonyl group can be introduced to the mesitylene ring, yielding 2,4-dimethanesulfonyl-1,3,5-trimethylbenzene.
-
Isomeric Sulfones: The strong Lewis acid catalyst (e.g., AlCl₃) can induce isomerization of the methyl groups on the aromatic ring. This can lead to the formation of other trimethylbenzene isomers, such as pseudocumene (1,2,4-trimethylbenzene) and hemimellitene (1,2,3-trimethylbenzene), which can then be sulfonylated to produce their respective sulfone derivatives.
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Methanesulfonic Acid: The sulfonylating agent, methanesulfonyl chloride, is sensitive to moisture. Any water present in the reactants or solvent will lead to its hydrolysis, forming methanesulfonic acid. This not only consumes the reagent but can also complicate the reaction mixture.
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Chlorinated Byproducts: Depending on the reaction conditions and the Lewis acid used, chlorination of the aromatic ring can be a minor side reaction.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
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Reagent and Solvent Purity: Ensure that mesitylene, methanesulfonyl chloride, and the solvent are of high purity and, most importantly, anhydrous. The presence of water will deactivate the catalyst and hydrolyze the sulfonylating agent.
-
Catalyst Activity: Use a freshly opened or properly stored Lewis acid catalyst. Aluminum chloride, for example, is highly hygroscopic and loses its activity upon exposure to moisture.
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Reaction Temperature: The reaction temperature is critical. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote the formation of side products and decomposition. An optimal temperature profile should be determined experimentally.
-
Stoichiometry: Carefully control the molar ratios of the reactants. An excess of the sulfonylating agent can lead to disulfonylation, while an insufficient amount will result in incomplete conversion of the starting material.
Q3: I am observing the formation of an unexpected isomer in my product mixture. What is the likely cause?
A3: The formation of isomeric products is a known issue in Friedel-Crafts reactions.[1][2][3][4] The strong Lewis acid catalyst required for the sulfonylation can facilitate the rearrangement of the alkyl groups on the benzene ring. To minimize isomerization:
-
Use a Milder Lewis Acid: Consider using a less reactive Lewis acid, such as FeCl₃ or ZnCl₂, which may reduce the extent of isomerization.
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Lower Reaction Temperature: Running the reaction at a lower temperature can often suppress side reactions, including isomerization.
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Shorter Reaction Time: Minimizing the reaction time can also help to reduce the formation of undesired isomers.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (moisture contamination).2. Impure or wet reactants/solvent.3. Reaction temperature is too low. | 1. Use a fresh, anhydrous Lewis acid catalyst.2. Dry all reactants and solvents before use.3. Gradually increase the reaction temperature and monitor progress by TLC or GC. |
| Presence of Disulfonylated Product | 1. Excess of methanesulfonyl chloride.2. High reaction temperature.3. Prolonged reaction time. | 1. Use a 1:1 molar ratio of mesitylene to methanesulfonyl chloride.2. Maintain a lower reaction temperature.3. Monitor the reaction closely and quench it upon completion. |
| Formation of Isomeric Products | 1. Strong Lewis acid catalyst.2. High reaction temperature. | 1. Experiment with milder Lewis acids (e.g., FeCl₃, ZnCl₂).2. Conduct the reaction at the lowest effective temperature. |
| Difficult Product Isolation/Purification | 1. Formation of a stable complex between the product and the Lewis acid.2. Presence of polar impurities (e.g., methanesulfonic acid). | 1. During workup, quench the reaction with ice-cold water or dilute acid to break up the complex.2. Wash the organic layer with a sodium bicarbonate solution to remove acidic impurities. |
Experimental Protocols
A general procedure for the Friedel-Crafts sulfonylation of mesitylene is as follows. Note that specific conditions should be optimized for your laboratory setup.
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Methanesulfonyl chloride
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Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Ice
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add mesitylene (1.0 eq) to the cooled suspension.
-
Add methanesulfonyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Add 1M HCl to dissolve the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the main reaction pathway, potential side reactions, and a troubleshooting workflow.
Caption: Main reaction and potential side product formation.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 3. Limitations of Friedel-Crafts Alkyation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for the sulfonylation of mesitylene
Welcome to the technical support center for the sulfonylation of mesitylene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the sulfonylation of mesitylene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Insufficiently activated sulfonating agent: The electrophilicity of the sulfonating agent may not be high enough to react with the sterically hindered mesitylene. 2. Reaction temperature is too low: The activation energy for the reaction may not be reached. 3. Poor quality of reagents: Degradation of mesitylene or the sulfonating agent. 4. Presence of water: Moisture can deactivate the sulfonating agent. | 1. Use a stronger sulfonating agent: Consider using oleum (fuming sulfuric acid) or sulfur trioxide instead of chlorosulfonic acid. 2. Increase the reaction temperature: Gradually increase the temperature, monitoring for decomposition. For chlorosulfonic acid, a temperature range of 0°C to room temperature is a good starting point. 3. Purify reagents: Distill mesitylene and use fresh, high-purity sulfonating agents. 4. Ensure anhydrous conditions: Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products/Side Reactions | 1. Di-sulfonylation: Excess sulfonating agent or prolonged reaction times can lead to the formation of mesitylene-2,4-disulfonyl chloride. 2. Sulfone formation: A common side product in Friedel-Crafts reactions, especially at higher temperatures. 3. Charring/Decomposition: Reaction temperature is too high, leading to the breakdown of starting material or product. | 1. Control stoichiometry: Use a slight excess of mesitylene relative to the sulfonating agent. Carefully control the addition of the sulfonating agent. 2. Optimize reaction temperature: Lowering the temperature can reduce the rate of sulfone formation. 3. Monitor reaction progress: Use techniques like TLC or GC-MS to monitor the reaction and stop it once the desired product is maximized. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Side products or unreacted starting materials can act as impurities that inhibit crystallization. 2. Residual solvent: Incomplete removal of the reaction solvent or workup solvents. | 1. Purify the crude product: Use column chromatography (silica gel) or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). 2. Thoroughly dry the product: Use a rotary evaporator followed by drying under high vacuum to remove all traces of solvent. |
| Product Hydrolyzes During Workup | 1. Mesitylenesulfonyl chloride is moisture-sensitive: Exposure to water during the workup will convert the sulfonyl chloride to the corresponding sulfonic acid.[1] | 1. Use anhydrous workup conditions: Use anhydrous solvents and avoid aqueous washes if possible. If an aqueous wash is necessary, perform it quickly with cold water and immediately extract the product into an organic solvent. 2. Work at low temperatures: Hydrolysis is slower at lower temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the monosulfonylation of mesitylene?
A1: The primary product is 2,4,6-trimethylbenzenesulfonyl chloride (also known as mesitylene-2-sulfonyl chloride). Due to the symmetrical nature of mesitylene, all three aromatic protons are equivalent, leading to a single monosulfonated product.
Q2: What are the most common sulfonating agents for mesitylene?
A2: The most commonly used sulfonating agents are chlorosulfonic acid, oleum (a solution of sulfur trioxide in sulfuric acid), and sulfur trioxide.[2][3][4] The choice of agent depends on the desired reactivity and scale of the reaction.
Q3: How does the steric hindrance of mesitylene affect the sulfonylation reaction?
A3: The three methyl groups on the mesitylene ring provide significant steric hindrance. This can make the reaction slower compared to less substituted aromatic compounds and may require more forcing reaction conditions (e.g., stronger sulfonating agents or higher temperatures). However, the steric hindrance also helps to prevent over-sulfonylation to some extent.
Q4: What is a major side product to watch out for?
A4: A common side product is the corresponding sulfone, formed by the reaction of the product sulfonyl chloride with another molecule of mesitylene. This is a typical byproduct in Friedel-Crafts type reactions.[5] Additionally, with a large excess of the sulfonating agent, di-sulfonylation can occur.
Q5: How can I purify the crude mesitylenesulfonyl chloride?
A5: The crude product, which may be an oil or a solid, can be purified by recrystallization from a suitable solvent such as hexane or by column chromatography on silica gel.[6]
Q6: What are the key safety precautions when working with sulfonating agents?
A6: Sulfonating agents like chlorosulfonic acid and oleum are highly corrosive and react violently with water.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is dry before use.
Data Presentation
The following table summarizes the effect of different sulfonating agents on the yield of mesitylenesulfonyl chloride. Note: Yields are highly dependent on specific reaction conditions and workup procedures.
| Sulfonating Agent | Typical Molar Ratio (Agent:Mesitylene) | Typical Temperature (°C) | Reported Yield (%) | Reference |
| Chlorosulfonic Acid | 2.2 : 1 | 0 - 25 | ~80 | Organic Syntheses |
| Oleum (20% SO₃) | 1.5 : 1 | 25 - 50 | Variable | General Knowledge |
| Sulfur Trioxide | 1.1 : 1 | 0 - 25 | Potentially higher, but more difficult to control | [2][3] |
Experimental Protocols
Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride using Chlorosulfonic Acid
This protocol is adapted from a standard organic synthesis procedure.
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Chlorosulfonic acid
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (anhydrous)
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place mesitylene.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (approximately 2.2 molar equivalents) dropwise from the dropping funnel to the stirred mesitylene over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The crude mesitylenesulfonyl chloride will precipitate as a white solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Dissolve the crude product in dichloromethane and dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified 2,4,6-trimethylbenzenesulfonyl chloride.
Characterization Data for 2,4,6-Trimethylbenzenesulfonyl Chloride:
Visualizations
Below are diagrams illustrating the key chemical processes and workflows.
References
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. US2616936A - Method of sulfonation with sulfur trioxide - Google Patents [patents.google.com]
- 3. ijariie.com [ijariie.com]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. 773-64-8|2-Mesitylenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. Mesitylene-2-sulfonyl chloride | 773-64-8 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Mesitylene-2-sulfonyl chloride CAS#: 773-64-8 [m.chemicalbook.com]
- 9. 2-mesitylene sulfonyl chloride, 773-64-8 [thegoodscentscompany.com]
How to remove unreacted starting material from 2-methanesulfonyl-1,3,5-trimethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methanesulfonyl-1,3,5-trimethylbenzene. Our focus is to help you effectively remove unreacted starting material and other impurities from your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most common impurities are unreacted starting materials, which are typically 1,3,5-trimethylbenzene (mesitylene) and methanesulfonyl chloride. Side products from the Friedel-Crafts sulfonylation reaction can also be present, although these are generally less common if the reaction is run under optimal conditions.
Q2: How can I remove unreacted mesitylene from my product?
A2: Unreacted mesitylene is significantly less polar than the desired this compound product. This difference in polarity allows for effective separation using either column chromatography or recrystallization.
Q3: What about residual methanesulfonyl chloride?
A3: Methanesulfonyl chloride is highly reactive and will readily hydrolyze to methanesulfonic acid and hydrochloric acid upon contact with water. A typical aqueous workup of the reaction mixture is usually sufficient to remove any unreacted methanesulfonyl chloride.
Q4: My purified product is an off-white or yellowish solid. Is this normal?
A4: While the pure product is expected to be a white solid, a slight off-white or yellowish tint can sometimes be observed due to minor, highly colored impurities that can form during the sulfonylation reaction. If a high degree of purity is required, further purification by recrystallization or column chromatography is recommended.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of this compound.
| Issue | Possible Cause | Recommended Solution |
| Product oils out during recrystallization. | The chosen solvent system is not ideal; the product is too soluble even at low temperatures. | Try a different solvent or a solvent mixture. A good starting point is a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot, such as ethanol. Adding a co-solvent in which the product is less soluble (an "anti-solvent") can also induce crystallization. |
| Poor separation of product and starting material during column chromatography. | The eluent system is either too polar or not polar enough. | Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for separating the non-polar mesitylene from the more polar sulfone product is a mixture of hexane and ethyl acetate. |
| Low recovery of the product after purification. | The product may be partially soluble in the recrystallization solvent even at low temperatures, or it may be adhering to the silica gel during chromatography. | For recrystallization, ensure the solution is thoroughly cooled and minimize the amount of cold solvent used for washing the crystals. For chromatography, ensure all the product is eluted from the column by using a slightly more polar eluent at the end of the separation. |
| The product appears to be degrading on the silica gel column. | Silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds. | If you suspect degradation, you can neutralize the silica gel by adding a small amount of a non-nucleophilic base like triethylamine to your eluent (e.g., 0.1-1%). Alternatively, using neutral alumina as the stationary phase can be a good option. |
Experimental Protocols
Recrystallization Protocol
This protocol describes a general method for the purification of this compound by recrystallization.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate) by heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This protocol provides a general procedure for purifying this compound using silica gel column chromatography.
-
TLC Analysis: Determine an appropriate eluent system by running thin-layer chromatography (TLC) on the crude product. A good eluent system will show a clear separation between the product spot and any impurity spots. A starting point could be a 19:1 mixture of hexane:ethyl acetate.
-
Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the silica gel is well-packed and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. The less polar mesitylene will elute first, followed by the more polar this compound.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
Data Presentation
| Purification Method | Stationary/Mobile Phase or Solvent | Separation Principle | Typical Yield | Purity |
| Recrystallization | Ethanol or Hexane/Ethyl Acetate | Differential solubility of the product and impurities at different temperatures. | Good to Excellent | High |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate eluent | Differential adsorption of the product and impurities to the stationary phase. | Good to Excellent | Very High |
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
Technical Support Center: Troubleshooting Reactions with 2-Methanesulfonyl-1,3,5-trimethylbenzene
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues in reactions involving 2-methanesulfonyl-1,3,5-trimethylbenzene. The significant steric hindrance imparted by the three methyl groups on the benzene ring is a primary factor influencing the reactivity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Deprotonation of the Methanesulfonyl Methyl Group
Question: I am attempting to deprotonate the methyl group of this compound to form a carbanion for a subsequent reaction, but I am observing very low or no conversion. What could be the cause and how can I resolve it?
Answer:
Low or no deprotonation is a common issue with this substrate due to the steric hindrance around the acidic protons of the methanesulfonyl's methyl group. The bulky 1,3,5-trimethylbenzene (mesityl) group can prevent the base from effectively accessing these protons.
Troubleshooting Steps:
-
Choice of Base: Standard bases may not be strong or sterically suitable. Consider using a stronger or bulkier, non-nucleophilic base. The choice of base is critical for efficient deprotonation.[1][2][3]
-
Reaction Conditions: Ensure your reaction is performed under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Strong bases like organolithiums and hydrides are highly reactive with water and oxygen.[4]
-
Temperature: Deprotonation is often carried out at low temperatures (e.g., -78 °C) to prevent side reactions. However, if deprotonation is slow, a slight increase in temperature might be necessary. This should be done cautiously and monitored closely.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the efficacy of the base. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used. For bases like LiOtBu, better solubility might be achieved.
Data Presentation: Comparison of Bases for Deprotonation
| Base | Chemical Name | Typical pKa of Conjugate Acid | Key Characteristics & Considerations |
| n-BuLi | n-Butyllithium | ~50 | A very strong, common base. Can also act as a nucleophile. |
| LDA | Lithium diisopropylamide | ~36 | A strong, sterically hindered, non-nucleophilic base. Often a good choice for avoiding nucleophilic attack. |
| LiHMDS/KHMDS | Lithium/Potassium bis(trimethylsilyl)amide | ~26 | Strong, very bulky, non-nucleophilic bases. Excellent for sterically hindered substrates. |
| NaH/KH | Sodium/Potassium Hydride | ~35 (H₂) | Strong, non-nucleophilic bases. Reactions can be heterogeneous and slower.[2][4] |
| t-BuOK | Potassium tert-butoxide | ~19 | A strong, hindered base. May be effective and is often more soluble than hydrides.[1] |
Experimental Protocol: General Procedure for Deprotonation
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the chosen base (e.g., n-BuLi or LDA) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete carbanion formation.
-
The resulting carbanion solution is then ready for reaction with an electrophile.
Issue 2: Low Yield in Subsequent Alkylation or Condensation Reactions
Question: I have successfully formed the carbanion of this compound, but the subsequent reaction with an electrophile (e.g., an alkyl halide or an aldehyde in a Julia-type olefination) gives a low yield of the desired product. How can I improve the conversion?
Answer:
Even with successful deprotonation, the steric bulk of the mesityl group on the sulfone can hinder the approach of the electrophile to the carbanion, resulting in a slow or incomplete reaction.
Troubleshooting Steps:
-
Reaction Time and Temperature: Sterically hindered reactions often require longer reaction times and/or higher temperatures to proceed to completion. After the initial low-temperature addition of the electrophile, consider allowing the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours).
-
Electrophile Reactivity: Use a more reactive electrophile if possible. For alkylations, the reactivity order is generally I > Br > Cl. For condensation reactions, unhindered aldehydes will react more readily than sterically crowded ketones.
-
Additives: For certain reactions, additives can enhance the rate. For example, in some alkylations, the addition of HMPA can increase the reactivity of the carbanion, though caution is advised due to its toxicity.
-
Catalysis: For specific coupling reactions, transition-metal catalysis might be necessary to overcome the high activation energy associated with sterically demanding substrates. For instance, gold complexes have been used to synthesize sterically hindered diaryl sulfones.[5]
-
Alternative Reaction Pathways: If a direct approach is consistently failing, consider alternative synthetic routes. For olefination, the Julia-Kocienski olefination, which uses a heteroaryl sulfone, is known to be effective for sterically demanding substrates and offers better control over stereoselectivity.[6][7][8][9]
Experimental Protocol: Julia-Kocienski Olefination (A More Suitable Alternative for Hindered Systems)
This protocol is an example of an alternative approach that is often more successful for sterically hindered sulfones in olefination reactions.
-
Dissolve the sterically hindered heteroaryl sulfone (e.g., a 1-phenyl-1H-tetrazol-5-yl sulfone) in an anhydrous solvent like THF or DME.
-
Cool the solution to -78 °C.
-
Add a strong base (e.g., KHMDS) to generate the carbanion.
-
After stirring for 30-60 minutes, add the desired aldehyde dropwise.
-
Allow the reaction to proceed at -78 °C for a few hours, then let it warm to room temperature and stir overnight.
-
Work up the reaction by quenching with a saturated aqueous solution of NH₄Cl and extract the product.
Visualization of Troubleshooting and Reaction Pathways
Below are diagrams illustrating the troubleshooting workflow for low conversion rates and the key reaction pathway, highlighting the challenges posed by steric hindrance.
Caption: A workflow diagram for troubleshooting low conversion rates.
Caption: Key reaction pathway and points of steric hindrance.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Deprotonation - Wikipedia [en.wikipedia.org]
- 3. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 4. quora.com [quora.com]
- 5. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 8. mdpi.com [mdpi.com]
- 9. Julia olefination - Wikipedia [en.wikipedia.org]
Stability issues of 2-methanesulfonyl-1,3,5-trimethylbenzene during column chromatography
Technical Support Center: 2-methanesulfonyl-1,3,5-trimethylbenzene
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound during column chromatography.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the purification of this compound using column chromatography.
Question: I am observing unexpected spots on my TLC analysis after column chromatography of this compound. What could be the cause?
Answer:
Unexpected spots on a TLC plate post-chromatography can indicate degradation of your compound. While aryl sulfones are generally stable, the acidic nature of silica gel can sometimes catalyze decomposition, especially with prolonged exposure or in the presence of certain solvents.
Troubleshooting Steps:
-
Assess Silica Gel Activity: Standard silica gel is acidic and can cause issues with sensitive compounds.
-
Test: Run a quick "plug" filtration of your compound through a small amount of silica gel and analyze the eluate by TLC against your starting material. If new spots appear, silica-induced degradation is likely.
-
Solution: Consider using deactivated silica gel. You can prepare this by adding a small percentage of a base, such as triethylamine (typically 0.1-1% v/v), to your eluent system. Alternatively, you can use commercially available neutral or basic alumina as the stationary phase.
-
-
Evaluate Eluent System: The choice of solvent can influence stability.
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Concern: Protic solvents (like methanol) on silica can sometimes lead to side reactions. Highly acidic or basic impurities in your solvents could also be a factor.
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Solution: Ensure you are using high-purity, chromatography-grade solvents. If you suspect solvent-related issues, try a different eluent system. A gradient of hexane and ethyl acetate is a common starting point for compounds of moderate polarity.
-
-
Minimize Contact Time: The longer your compound is on the column, the greater the chance of degradation.
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Solution: Use flash column chromatography to expedite the separation. Ensure your column is packed well to allow for efficient separation in a shorter amount of time.
-
Question: My yield of this compound is significantly lower than expected after column chromatography. Where could my product be going?
Answer:
Low recovery can be due to either irreversible adsorption onto the silica gel or degradation during the purification process.
Troubleshooting Steps:
-
Check for Irreversible Adsorption: The polar sulfone group can interact strongly with the silanol groups on the silica surface.
-
Test: After your column has run, flush it with a highly polar solvent like 100% methanol or a mixture of ethyl acetate and a small amount of acetic acid. Collect the eluate and check for your compound by TLC.
-
Solution: If your compound is recovered in the polar flush, it indicates strong binding. Using a less polar eluent system initially, followed by a gradual increase in polarity, can help. Deactivating the silica gel with triethylamine can also reduce strong adsorption.
-
-
Investigate Potential Degradation: As mentioned previously, decomposition on the column is a possibility.
-
Solution: Follow the steps outlined in the previous question to mitigate degradation, such as using deactivated silica or shortening the chromatography time.
-
Quantitative Data Summary:
| Stationary Phase | Eluent Modifier | Observed Stability of Aryl Sulfones | Potential Issues |
| Standard Silica Gel | None | Generally stable | Can cause degradation for sensitive substrates |
| Deactivated Silica Gel | Triethylamine (0.1-1%) | High stability | May affect the retention of acidic impurities |
| Neutral Alumina | None | High stability | Different selectivity compared to silica |
| Basic Alumina | None | High stability | May not be suitable for base-sensitive compounds |
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable on silica gel?
A1: Yes, in general, aryl sulfones are a stable functional group and are often purified using silica gel chromatography without significant issues.[1][2] However, the stability can be influenced by the specific substitution pattern on the aromatic ring and the presence of other functional groups.
Q2: What is a good starting eluent system for the purification of this compound?
A2: A good starting point would be a non-polar/polar solvent mixture such as hexane/ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity based on TLC analysis.
Q3: Can I use reversed-phase chromatography to purify this compound?
A3: Yes, reversed-phase chromatography (e.g., using a C18 column) is a viable alternative if you are encountering stability or separation issues with normal-phase silica gel chromatography.[3]
Q4: Are there any known incompatible reagents or conditions to be aware of when handling this compound on silica?
A4: While there is no specific data for this compound, it is generally advisable to avoid highly acidic or basic conditions on silica gel unless intentionally modifying the stationary phase. Strong acids or bases can alter the silica surface and potentially catalyze reactions.
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.
-
Elution: Begin elution with the low-polarity solvent mixture, gradually increasing the polarity (e.g., to 90:10, 80:20 hexane/ethyl acetate) as needed to elute the compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Column Chromatography with Deactivated Silica Gel
-
Eluent Preparation: Prepare your chosen eluent system (e.g., hexane/ethyl acetate) and add 0.5% (v/v) of triethylamine.
-
Column Packing: Pack the column with silica gel using the triethylamine-containing eluent.
-
Sample Loading and Elution: Proceed with sample loading and elution as described in Protocol 1, using the base-modified eluent throughout the process. This will help to neutralize the acidic sites on the silica gel and prevent degradation of sensitive compounds.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Sulfonation of 1,3,5-Trimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sulfonation of 1,3,5-trimethylbenzene (mesitylene). Our goal is to help you achieve selective monosulfonylation and troubleshoot common issues such as polysulfonylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the sulfonation of 1,3,5-trimethylbenzene?
A1: The primary challenge is controlling the reaction to achieve selective monosulfonylation. 1,3,5-Trimethylbenzene is a highly activated aromatic compound, making it susceptible to polysulfonylation, where multiple sulfonic acid groups are added to the aromatic ring, leading to the formation of di- and tri-sulfonated products.
Q2: What are the key factors that influence the extent of sulfonation?
A2: The key factors influencing the degree of sulfonation are:
-
Reaction Temperature: Higher temperatures generally favor polysulfonylation.
-
Reaction Time: Longer reaction times can lead to the formation of multiple substitution products.
-
Concentration of the Sulfonating Agent: Using a high concentration of or a large excess of the sulfonating agent (e.g., fuming sulfuric acid or sulfur trioxide) increases the likelihood of polysulfonylation.
-
Nature of the Sulfonating Agent: Stronger sulfonating agents, such as sulfur trioxide, are more reactive and can lead to less selective reactions compared to concentrated sulfuric acid.
Q3: Is the sulfonation reaction of 1,3,5-trimethylbenzene reversible?
A3: Yes, aromatic sulfonation is a reversible reaction.[1][2][3] The reverse reaction, known as desulfonation, can be promoted by heating the sulfonic acid in the presence of dilute aqueous acid.[1][3] This reversibility can be exploited to favor the formation of the thermodynamically more stable product or to remove a sulfonic acid group as a directing group in a multi-step synthesis.
Q4: How can I monitor the progress of my sulfonation reaction?
A4: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. These techniques can help in quantifying the starting material, the desired monosulfonated product, and any polysulfonated byproducts.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of monosulfonated product and significant formation of di- or tri-sulfonated products (Polysulfonylation) | 1. Reaction temperature is too high.2. Reaction time is too long.3. Excess of sulfonating agent.4. Use of a highly reactive sulfonating agent (e.g., neat sulfur trioxide). | 1. Lower the reaction temperature. Conduct the reaction at or below room temperature if possible.2. Reduce the reaction time. Monitor the reaction closely to stop it once the desired product is formed.3. Use a stoichiometric amount or a slight excess of the sulfonating agent.4. Consider using a milder sulfonating agent, such as concentrated sulfuric acid instead of fuming sulfuric acid or SO3. |
| Reaction is very slow or does not proceed to completion | 1. Insufficient concentration or amount of sulfonating agent.2. Low reaction temperature.3. Inadequate mixing. | 1. Use a slightly higher concentration of the sulfonating agent or ensure a slight molar excess.2. Gradually increase the reaction temperature while monitoring for the onset of polysulfonylation.3. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of dark-colored byproducts or charring | 1. Reaction temperature is excessively high.2. Localized overheating due to poor heat dissipation.3. Use of a very aggressive sulfonating agent. | 1. Maintain a lower and controlled reaction temperature using an ice bath or a cooling mantle.2. Add the sulfonating agent slowly and with vigorous stirring to prevent hot spots.3. Use a less reactive sulfonating agent or a suitable solvent to moderate the reaction. |
| Difficulty in isolating the solid monosulfonated product | 1. The product is highly soluble in the reaction mixture.2. The presence of impurities is preventing crystallization. | 1. After the reaction, carefully quench the mixture by pouring it onto ice to precipitate the sulfonic acid.2. Purify the crude product by recrystallization from a suitable solvent system. Washing the crude product with a small amount of cold solvent can also help remove impurities. |
Data Presentation
| Reaction Parameter | Effect on Monosulfonylation | Effect on Polysulfonylation | Rationale |
| Temperature | Favored at lower temperatures | Favored at higher temperatures | Higher temperatures provide the activation energy for further substitution on the deactivated ring. |
| Reaction Time | Optimal at shorter times | Increases with longer reaction times | Prolonged exposure to the sulfonating agent allows for subsequent sulfonation reactions to occur. |
| Concentration of Sulfonating Agent | Favored with near-stoichiometric amounts | Increases with higher concentrations/excess | A higher concentration of the electrophile drives the reaction towards multiple substitutions. |
| Reactivity of Sulfonating Agent | Favored with milder agents (e.g., conc. H2SO4) | Increases with stronger agents (e.g., fuming H2SO4, SO3) | More reactive agents are less selective and can overcome the deactivating effect of the first sulfonic acid group more easily. |
Experimental Protocols
Selective Monosulfonylation of 1,3,5-Trimethylbenzene using Concentrated Sulfuric Acid
This protocol is adapted from a reliable procedure for the preparation of mesitylenesulfonic acid.
Materials:
-
1,3,5-Trimethylbenzene (Mesitylene)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled Water
-
Flannel or sintered glass funnel for filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 1,3,5-trimethylbenzene.
-
Slowly, and with constant stirring, add an equimolar amount of concentrated sulfuric acid. The addition should be done in a well-ventilated fume hood, and the flask can be cooled in an ice bath to control the initial exotherm.
-
After the addition is complete, warm the mixture on a water bath to about 50-60°C for one hour with continuous stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by TLC or HPLC after workup) to determine the consumption of the starting material.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture over crushed ice with stirring. This will cause the mesitylenesulfonic acid to precipitate as a white solid.
-
Collect the solid product by filtration using a flannel cloth or a sintered glass funnel.
-
Wash the collected crystals with a small amount of ice-cold water to remove any remaining sulfuric acid.
-
The crude product can be further purified by recrystallization from a minimal amount of hot water.
Visualizations
Reaction Pathway for the Sulfonation of 1,3,5-Trimethylbenzene
Caption: Reaction pathway for the sulfonation of 1,3,5-trimethylbenzene showing the progression to polysulfonylation under forcing conditions.
Experimental Workflow for Preventing Polysulfonylation
Caption: A logical workflow for carrying out and troubleshooting the sulfonation of 1,3,5-trimethylbenzene to favor monosulfonylation.
References
Technical Support Center: High-Purity Recrystallization of 2-Methanesulfonyl-1,3,5-trimethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-methanesulfonyl-1,3,5-trimethylbenzene via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound and related aryl sulfones.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Solvent is too non-polar or too polar: The compound has either very high or very low solubility in the chosen solvent at all temperatures. - Insufficient supersaturation: The solution is not concentrated enough for crystals to form upon cooling. - Cooling too rapidly: Rapid cooling can sometimes inhibit nucleation. | - Solvent Screening: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate). An ideal solvent will dissolve the compound when hot but not when cold. - Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound. - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Oiling Out | - Melting point of the compound is below the boiling point of the solvent. - High concentration of impurities: Impurities can depress the melting point of the solid. | - Use a lower-boiling point solvent or a solvent mixture. - Add a small amount of a solvent in which the compound is more soluble to lower the saturation point. - Pre-purification: If the crude material is very impure, consider a preliminary purification step like column chromatography. |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product. - Perform a second recrystallization. |
| Poor Recovery/Low Yield | - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. - Premature crystallization during hot filtration. - Crystals were washed with a solvent at room temperature. | - Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the solid.[1] - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. - Wash Crystals with Cold Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
Q2: What is the expected melting point of high-purity this compound?
A2: The melting point for the isomeric 2,4,6-trimethylphenyl methyl sulfone is reported to be in the range of 48-50°C after recrystallization.[1] The melting point of pure this compound is expected to be in a similar range, and a sharp melting point is a good indicator of high purity.
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: If your compound is not dissolving, you can try adding more of the same solvent in small increments until it does. If a large volume of solvent is required, it may not be an ideal choice for recrystallization, and you should consider a more polar solvent or a solvent mixture.
Q4: How can I improve the crystal size?
A4: Larger crystals, which are often purer, are typically obtained through slow cooling.[2] Allow the hot, saturated solution to cool to room temperature undisturbed before transferring it to an ice bath.
Q5: What should I do if my recrystallization fails?
A5: If the recrystallization is unsuccessful, you can recover your crude material by removing the solvent using a rotary evaporator. You can then attempt the recrystallization again with a different solvent system or consider alternative purification methods such as column chromatography.
Experimental Protocols
Detailed Methodology for Recrystallization of Aryl Methyl Sulfones (Adapted for this compound)
This protocol is based on the purification of the analogous 2,4,6-trimethylphenyl methyl sulfone and serves as a starting point.[1]
-
Solvent Selection: Begin with a solvent mixture of hexanes and ethyl acetate. The optimal ratio should be determined empirically, but a good starting point is a ratio that just dissolves the crude solid at the boiling point of the mixture.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system. Heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization).
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
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Analysis: Determine the melting point and assess the purity of the recrystallized product using appropriate analytical techniques (e.g., NMR, HPLC). A sharp melting point close to the expected value is indicative of high purity.
Visualizations
References
Identifying impurities in 2-methanesulfonyl-1,3,5-trimethylbenzene samples by HPLC
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides detailed troubleshooting guides and frequently asked questions for identifying impurities in 2-methanesulfonyl-1,3,5-trimethylbenzene samples by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a this compound sample?
A1: Impurities can originate from the synthesis process or degradation. The synthesis typically starts with 1,3,5-trimethylbenzene (mesitylene). Potential impurities include:
-
Starting Materials: Residual 1,3,5-trimethylbenzene.
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Intermediates: Unreacted intermediates from the sulfonation or methanesulfonylation steps.
-
Isomeric Impurities: Sulfonation at other positions of the trimethylbenzene ring can lead to isomeric impurities. Commercial mesitylene may also contain other isomers like 1,2,4-trimethylbenzene (pseudocumene), which can lead to corresponding methanesulfonyl derivatives.[1][2]
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Over-reaction Products: Di-sulfonated or di-methanesulfonylated species.
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Side-reaction Products: Impurities formed from side reactions during synthesis.[3]
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Degradation Products: Compounds formed by the degradation of the active pharmaceutical ingredient (API) under storage or analysis conditions.
Q2: What is a typical starting HPLC method for analyzing this compound?
A2: A reversed-phase HPLC (RP-HPLC) method is generally suitable for this type of non-polar aromatic compound. A good starting point would be a gradient method, which is effective for separating components with a wide range of polarities.[4][5]
| Parameter | Recommended Condition |
| Column | C18 or C8, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 220 nm or Diode Array Detector (DAD) for spectral analysis |
| Sample Diluent | Mobile Phase (Acetonitrile/Water mixture) |
Q3: How can I identify an unknown peak in my chromatogram?
A3: The most powerful technique for identifying unknown impurities is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[6][7] This method provides the molecular weight and fragmentation pattern of the unknown compound, which are crucial for structural elucidation.[6][8] If your initial HPLC method uses non-volatile buffers (e.g., phosphate), you will need to develop an MS-compatible method using volatile additives like formic acid or ammonium acetate.[8][9]
Troubleshooting Guides
This section addresses common chromatographic problems in a question-and-answer format.
Peak Shape Problems
Q4: Why are my peaks tailing?
A4: Peak tailing, where the latter half of the peak is drawn out, is a common issue.[10] It can compromise resolution and lead to inaccurate quantification.[11]
| Possible Cause | Solution |
| Secondary Silanol Interactions | The analyte may be interacting with active silanol groups on the silica-based column packing. This is common for basic compounds.[11][12] Solution: Lower the mobile phase pH (e.g., to pH 2-3) to protonate the silanols, or use a column with advanced end-capping.[10] |
| Column Overload | Injecting too much sample can saturate the stationary phase.[11] Solution: Reduce the injection volume or dilute the sample. |
| Column Contamination/Void | A buildup of contaminants on the column frit or a void in the packing bed can distort peak shape.[10][11] Solution: Flush the column with a strong solvent. If this fails, replace the guard column or the analytical column. |
| Extra-Column Dead Volume | Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[10] Solution: Use shorter, narrower internal diameter tubing and ensure all fittings are secure. |
Q5: Why are my peaks fronting?
A5: Peak fronting, where the first half of the peak is sloped, is often a sign of overloading or solvent issues.[13][14] This can affect the accuracy of peak height and area calculations.[14]
| Possible Cause | Solution |
| Sample Overload | The concentration of the sample is too high for the column capacity.[13][15] Solution: Dilute the sample or reduce the injection volume. |
| Incompatible Sample Solvent | The sample is dissolved in a solvent that is much stronger than the mobile phase, causing the analyte to travel too quickly at the column inlet.[13][14] Solution: Dissolve the sample in the initial mobile phase whenever possible. If solubility is an issue, use the weakest possible solvent and inject a smaller volume.[15] |
| Column Damage | A collapsed column bed or channeling can lead to peak fronting.[15] Solution: Replace the column. |
Q6: Why are my peaks splitting or appearing as shoulders?
A6: Split or shoulder peaks can be caused by several factors related to the column, sample, or mobile phase.
| Possible Cause | Solution |
| Partially Blocked Column Frit | Particulate matter from the sample or system can clog the inlet frit, distorting the flow path.[16] Solution: Use in-line filters and filter all samples.[17] Try back-flushing the column to dislodge particulates. If the problem persists, replace the column. |
| Sample Solvent Incompatibility | Injecting a sample in a solvent that is immiscible with the mobile phase or too strong can cause peak distortion. Solution: Prepare the sample in the mobile phase. |
| Co-elution | An unresolved impurity is eluting very close to the main peak. Solution: Optimize the mobile phase composition, gradient slope, or try a different column chemistry to improve resolution. |
| Mobile Phase pH near Analyte pKa | If the mobile phase pH is too close to the pKa of an ionizable analyte, both the ionized and non-ionized forms may be present, leading to peak splitting.[15] Solution: Adjust the buffer pH to be at least 2 units away from the analyte's pKa. |
Retention and Baseline Problems
Q7: Why are my retention times drifting or changing?
A7: Inconsistent retention times severely impact the reliability and reproducibility of the method.
| Possible Cause | Solution |
| Poor Column Equilibration | The column was not sufficiently equilibrated with the initial mobile phase conditions before injection, especially in gradient methods.[18] Solution: Increase the equilibration time between runs. A good rule of thumb is to flush with 10-20 column volumes of the starting mobile phase. |
| Mobile Phase Composition Change | The mobile phase was prepared incorrectly, or one component is selectively evaporating.[18] Solution: Prepare fresh mobile phase. Keep solvent bottles capped to prevent evaporation. |
| Fluctuating Column Temperature | The column temperature is not stable.[18] Solution: Use a thermostatted column compartment and ensure it is functioning correctly. |
| Pump or Flow Rate Issues | Leaks or malfunctioning pump check valves can cause inconsistent flow rates. Solution: Check the system for leaks. Purge the pump to remove air bubbles. If the problem continues, service the pump. |
Q8: Why is my baseline noisy or drifting?
A8: A noisy or drifting baseline can interfere with the detection and integration of small impurity peaks.
| Possible Cause | Solution |
| Air Bubbles in the System | Air bubbles passing through the detector cell will cause spikes and noise.[18] Solution: Degas the mobile phase using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped air. |
| Contaminated Mobile Phase | Impurities in the solvents or buffer can create a noisy or rising baseline, especially in gradient elution. Solution: Use high-purity, HPLC-grade solvents and reagents. Filter all aqueous buffers. |
| Detector Lamp Failing | An aging UV detector lamp can cause a noisy baseline due to low energy output.[18] Solution: Replace the detector lamp. |
| Leaks in the System | A leak in a pump seal or fitting can cause pressure fluctuations and a noisy baseline.[18] Solution: Systematically check all fittings for leaks and replace pump seals if necessary. |
Experimental Protocols and Visualizations
Protocol: Impurity Identification by HPLC-MS
This protocol outlines the general steps for identifying an unknown impurity peak observed during a standard HPLC-UV analysis.
-
Method Compatibility Check: Review the existing HPLC method. If it uses non-volatile salts (e.g., potassium phosphate), develop an equivalent MS-compatible method using volatile additives (e.g., 0.1% formic acid or 10 mM ammonium formate).[8]
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Sample Preparation: Prepare a solution of the this compound sample at a concentration where the impurity peak is clearly visible and the main peak does not saturate the MS detector.
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HPLC-MS Analysis: Inject the sample onto the LC-MS system. Set the MS to acquire data in full scan mode to determine the molecular weights of all eluting compounds.
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Targeted MS/MS Analysis: Perform a second injection. This time, configure the mass spectrometer to perform fragmentation (MS/MS) on the parent ion mass of the unknown impurity. This will provide structural information.[8]
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Data Analysis: Use the accurate mass data from the full scan to generate a molecular formula for the impurity.[8] Correlate the fragmentation pattern from the MS/MS scan with the proposed structure to confirm the impurity's identity.
Experimental and Troubleshooting Workflows
// Connections SamplePrep -> HPLC_UV; HPLC_UV -> DataReview; DataReview -> Known [label="All Peaks Identified?", color="#5F6368"]; Known [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Known\nImpurities?"]; Known -> Report [label="Yes"]; Known -> MS_Method [label="No"]; MS_Method -> LC_MS; LC_MS -> LC_MSMS; LC_MSMS -> Structure; Structure -> Report; } .dot Caption: Workflow for impurity identification.
// Yes Path Yes_Cause [label="Likely Physical/System Issue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Frit [label="Check/Replace Column Frit"]; Sol_Connections [label="Check for Dead Volume\n(tubing, connections)"];
// No Path No_Cause [label="Likely Chemical Interaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_pH [label="Adjust Mobile Phase pH"]; Sol_Overload [label="Reduce Sample Load\n(Dilute or inject less)"]; Sol_Column [label="Try Column with\nDifferent Chemistry"];
Start -> Q1; Q1 -> Yes_Cause [label="Yes"]; Yes_Cause -> Sol_Frit; Yes_Cause -> Sol_Connections;
Q1 -> No_Cause [label="No"]; No_Cause -> Sol_pH; No_Cause -> Sol_Overload; No_Cause -> Sol_Column; } .dot Caption: Decision tree for troubleshooting peak tailing.
References
- 1. Mesitylene | C9H12 | CID 7947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mesitylene - Wikipedia [en.wikipedia.org]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. wjpmr.com [wjpmr.com]
- 6. veeprho.com [veeprho.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. hpst.cz [hpst.cz]
- 9. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
- 10. uhplcs.com [uhplcs.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. hplc.eu [hplc.eu]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. uhplcs.com [uhplcs.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. eclass.uoa.gr [eclass.uoa.gr]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
Optimizing catalyst loading for the synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive or insufficient catalyst. | Verify the activity of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Ensure anhydrous conditions as moisture can deactivate the catalyst. Optimize catalyst loading; start with stoichiometric amounts and systematically decrease to catalytic amounts.[1][2] |
| Poor quality of starting materials. | Use freshly distilled mesitylene and methanesulfonyl chloride. Ensure the purity of the reagents through appropriate analytical techniques (e.g., NMR, GC-MS). | |
| Incorrect reaction temperature. | The reaction may require specific temperature control. Monitor the internal reaction temperature and adjust heating or cooling as necessary. Friedel-Crafts reactions can be exothermic.[3] | |
| Deactivated aromatic ring. | While mesitylene is an activated ring, ensure no strongly deactivating contaminants are present in the starting material.[4][5] | |
| Formation of Multiple Products (Low Selectivity) | Isomerization or side reactions. | Friedel-Crafts reactions can sometimes lead to isomeric products. Analyze the product mixture to identify byproducts. Adjusting the reaction temperature or the rate of addition of reactants may improve selectivity. |
| Over-reaction (polysulfonylation). | Although less common with sulfonylations compared to alkylations, using a large excess of mesitylene can help minimize the formation of polysulfonylated products.[4] | |
| Reaction Does Not Go to Completion | Insufficient reaction time. | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, HPLC). Extend the reaction time if starting material is still present. |
| Catalyst deactivation. | The catalyst may be consumed or deactivated over time. In some cases, a fresh portion of the catalyst can be added to drive the reaction to completion. | |
| Product Is Difficult to Purify | Presence of unreacted starting materials. | Optimize the reaction to ensure complete conversion of the limiting reagent. Unreacted mesitylene can often be removed by distillation or chromatography.[6] |
| Formation of hard-to-remove byproducts. | Identify the byproducts and devise a suitable purification strategy, which may include recrystallization, column chromatography, or distillation under reduced pressure. | |
| Dark-Colored Reaction Mixture | Decomposition of reagents or product. | This may indicate that the reaction temperature is too high. Consider running the reaction at a lower temperature. The presence of impurities can also lead to discoloration.[7] |
Frequently Asked Questions (FAQs)
1. What is the optimal catalyst and its loading for the synthesis of this compound?
The optimal catalyst is typically a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The ideal loading can vary depending on the specific reaction conditions. It is recommended to start with a stoichiometric amount of the catalyst relative to the methanesulfonyl chloride and then screen lower loadings (e.g., 0.1 to 0.5 equivalents) to find the minimum amount required for efficient conversion. This minimizes waste and potential side reactions.[1]
2. How does temperature affect the reaction?
Temperature plays a crucial role in the rate and selectivity of the reaction.[3] Higher temperatures generally increase the reaction rate but may also lead to the formation of unwanted byproducts and decomposition. It is advisable to start at a lower temperature (e.g., 0 °C) and gradually warm the reaction mixture to room temperature or slightly above, while monitoring the progress.
3. What solvents are suitable for this reaction?
Commonly used solvents for Friedel-Crafts type reactions include non-polar, aprotic solvents like dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), or nitrobenzene. In some cases, the aromatic substrate (mesitylene) can be used in excess to serve as both the reactant and the solvent.[6]
4. How can I monitor the progress of the reaction?
The reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting materials and the formation of the product.
5. What are the common byproducts, and how can they be minimized?
Potential byproducts include isomers of the desired product and polysulfonylated mesitylene. To minimize byproduct formation, ensure high-purity starting materials, maintain optimal reaction temperature, and control the stoichiometry of the reactants and catalyst. Using an excess of mesitylene can disfavor polysulfonylation.[4]
Experimental Protocols
General Procedure for Optimizing Catalyst Loading:
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Set up a series of small-scale reactions in parallel, each in a dry, inert atmosphere (e.g., under nitrogen or argon).
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To each reaction vessel, add a solution of mesitylene in a suitable anhydrous solvent.
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Vary the amount of the Lewis acid catalyst (e.g., AlCl₃) in each vessel (e.g., 0.1, 0.2, 0.5, 1.0 equivalents relative to methanesulfonyl chloride).
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Cool the reaction mixtures to the desired starting temperature (e.g., 0 °C).
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Slowly add a solution of methanesulfonyl chloride in the same solvent to each reaction mixture with stirring.
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Allow the reactions to proceed for a set amount of time, monitoring the progress by TLC or GC.
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Upon completion, quench the reactions by carefully adding them to ice-water.
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Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
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Analyze the crude product from each reaction by a quantitative method (e.g., GC with an internal standard or ¹H NMR with an internal standard) to determine the yield and purity.
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Tabulate the results to identify the optimal catalyst loading.
Data Presentation
Table 1: Effect of Catalyst Loading on Product Yield
| Entry | Catalyst (AlCl₃) Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | 10 | 6 | 85 | 75 |
| 2 | 20 | 4 | 95 | 88 |
| 3 | 50 | 2 | >99 | 92 |
| 4 | 100 | 2 | >99 | 91 |
Note: This data is illustrative and may not represent actual experimental results.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Managing exothermic reactions during the synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene
Technical Support Center: Synthesis of 2-Methanesulfonyl-1,3,5-trimethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of this compound, a reaction known for its exothermic nature. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and successful experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Issue 1: Uncontrolled Temperature Spike (Runaway Reaction)
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Question: My reaction temperature is increasing rapidly and uncontrollably, even with cooling. What should I do?
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Answer: An uncontrolled temperature spike indicates that the heat generated by the reaction is exceeding the cooling capacity of your setup. This is a serious safety concern.
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Immediate Action: Cease addition of the methanesulfonyl chloride immediately.
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Emergency Cooling: If the temperature continues to rise, use a secondary cooling bath (e.g., dry ice/acetone) to bring the temperature down. Be prepared for vigorous boiling of the solvent if the temperature is very high.
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Quenching (if necessary): If the temperature is still uncontrollable, carefully and slowly quench the reaction by adding a non-reactive, high-boiling point solvent to dilute the reaction mixture and absorb heat. Do not add water or protic solvents directly to the reaction with the Lewis acid catalyst still active, as this can be highly exothermic. A pre-chilled, inert solvent like toluene can be used.
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Review Your Protocol: Once the situation is under control, review your experimental parameters. The rate of addition of the electrophile is a critical factor in managing the exotherm.
-
Issue 2: Low or No Product Yield
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Question: After the workup, I have a very low yield of the desired this compound. What could be the cause?
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Answer: Low yield can result from several factors:
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Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all your reagents and glassware are scrupulously dry. The presence of water will deactivate the catalyst.[1][2][3]
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Incomplete Reaction: The reaction may not have gone to completion. Check the reaction time and temperature. While low temperatures are necessary to control the exotherm, the reaction may need to be allowed to warm to room temperature and stirred for a longer period to ensure completion.
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Sub-optimal Reagent Stoichiometry: An insufficient amount of the catalyst or the methanesulfonyl chloride can lead to an incomplete reaction. A stoichiometric amount of AlCl₃ is often required in Friedel-Crafts acylations because the product can form a complex with the catalyst.[3]
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Issues During Workup: The product may be lost during the extraction or purification steps. Ensure proper phase separation and use the correct solvents for extraction and chromatography.
-
Issue 3: Formation of a Dark, Tarry Substance
-
Question: My reaction mixture has turned into a dark, viscous tar. What happened?
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Answer: The formation of tarry substances is often a result of side reactions, which can be caused by:
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High Reaction Temperature: Allowing the reaction temperature to rise too high can lead to polymerization and decomposition of the starting materials and products.
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Excess Catalyst: Using a large excess of the Lewis acid catalyst can promote unwanted side reactions.
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Presence of Impurities: Impurities in the starting materials can also lead to the formation of colored byproducts. Ensure the purity of your mesitylene and methanesulfonyl chloride.
-
Issue 4: Product is Contaminated with Starting Material
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Question: My final product is contaminated with unreacted mesitylene. How can I improve the conversion?
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Answer:
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Increase Reaction Time: It's possible the reaction did not have enough time to go to completion. Consider extending the reaction time after the addition of methanesulfonyl chloride is complete.
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Optimize Catalyst Amount: Ensure you are using a sufficient amount of the Lewis acid catalyst to drive the reaction forward.
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Purification: If the conversion is reasonably high, you may be able to remove the unreacted mesitylene through careful column chromatography or recrystallization. Mesitylene is non-polar and should separate well from the more polar sulfone product.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns with this reaction?
A1: The primary safety concern is the management of the exothermic reaction. The Friedel-Crafts reaction is highly exothermic, and a failure to control the temperature can lead to a runaway reaction, potentially causing a rapid increase in pressure and vessel failure.[1] Additionally, methanesulfonyl chloride is corrosive and lachrymatory. The Lewis acid catalyst, aluminum chloride, reacts violently with water. The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Q2: Why is a Lewis acid catalyst necessary for this reaction?
A2: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to activate the methanesulfonyl chloride.[1][2][3] The Lewis acid coordinates to the chlorine atom of the sulfonyl chloride, making the sulfur atom more electrophilic and susceptible to attack by the electron-rich mesitylene ring. This is a classic electrophilic aromatic substitution mechanism.[1][2][3]
Q3: Can I use a different solvent for this reaction?
A3: The choice of solvent is critical. Chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are common. Nitrobenzene can also be used, but it is toxic. It is important to use an inert, anhydrous solvent that will not react with the Lewis acid catalyst. Protic solvents or those with Lewis basic sites (e.g., ethers, esters) are generally unsuitable as they will complex with the catalyst.
Q4: Is the sulfonation of mesitylene reversible?
A4: While aromatic sulfonation can be reversible, especially with sulfuric acid, the Friedel-Crafts sulfonylation with methanesulfonyl chloride is generally considered to be irreversible under typical reaction conditions.[4][5] The reverse reaction, desulfonylation, usually requires heating with dilute acid, conditions which are not present during the synthesis.[4][5]
Q5: What are the likely side products in this reaction?
A5: Potential side products can include polysulfonylated mesitylene, although this is less likely due to the deactivating nature of the first sulfonyl group. Isomerization of the product is not a concern with the symmetrical mesitylene starting material. If the temperature is not well-controlled, oxidation and decomposition products may form.
Experimental Protocol
The following is a representative protocol for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Mesitylene | 120.19 | 50 | 6.01 g |
| Methanesulfonyl Chloride | 114.55 | 55 | 6.29 g |
| Aluminum Chloride (AlCl₃) | 133.34 | 60 | 8.00 g |
| Dichloromethane (DCM) | - | - | 100 mL |
| Ice | - | - | As needed |
| 1 M HCl (aq) | - | - | 50 mL |
| Saturated NaCl (aq) | - | - | 50 mL |
| Anhydrous MgSO₄ | - | - | As needed |
Procedure
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Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Initial Charge: Charge the flask with anhydrous aluminum chloride (8.00 g, 60 mmol) and dry dichloromethane (50 mL).
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Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Mesitylene: Slowly add mesitylene (6.01 g, 50 mmol) to the stirred suspension.
-
Preparation of Electrophile: In the dropping funnel, dissolve methanesulfonyl chloride (6.29 g, 55 mmol) in dry dichloromethane (50 mL).
-
Slow Addition: Add the methanesulfonyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for another 4-6 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully pour it onto crushed ice (approx. 200 g).
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with 1 M HCl (50 mL), followed by saturated aqueous sodium chloride (brine, 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Exothermic Events
References
Validation & Comparative
Validating the structure of 2-methanesulfonyl-1,3,5-trimethylbenzene by X-ray crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of various analytical techniques for validating the structure of 2-methanesulfonyl-1,3,5-trimethylbenzene, with a special focus on the definitive method of single-crystal X-ray crystallography.
While a published crystal structure for this compound is not currently available, this guide presents the expected results from such an analysis and compares them with predicted data from other common spectroscopic methods. This provides a comprehensive overview of the structural elucidation process.
Comparison of Analytical Techniques for Structural Validation
The following table summarizes the predicted data for this compound from various analytical techniques.
| Technique | Predicted Data/Information | Interpretation |
| ¹H NMR | ~2.3 ppm (s, 9H), ~3.1 ppm (s, 3H), ~7.0 ppm (s, 2H) | Provides information on the proton environments, their connectivity, and relative numbers. The singlets confirm the high symmetry of the molecule. |
| ¹³C NMR | ~21 ppm, ~45 ppm, ~130 ppm, ~140 ppm, ~142 ppm | Indicates the number of unique carbon environments. |
| IR Spectroscopy | ~3030 cm⁻¹ (aromatic C-H), ~2950 cm⁻¹ (aliphatic C-H), ~1600 & 1470 cm⁻¹ (C=C stretch), ~1320 & 1150 cm⁻¹ (S=O stretch) | Confirms the presence of key functional groups: aromatic ring, methyl groups, and a sulfone group.[1][2][3][4] |
| Mass Spectrometry | Molecular Ion (M+) at m/z = 198.08 | Confirms the molecular weight of the compound. Fragmentation patterns can provide further structural clues. |
| X-ray Crystallography | Precise bond lengths (e.g., C-S, S=O, C-C), bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. | Provides the definitive, unambiguous 3D structure of the molecule, including conformational details and intermolecular interactions. |
Experimental Protocols
Spectroscopic Analyses (NMR, IR, MS)
Standard protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data would be followed. For NMR, the compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a spectrometer. For IR, a thin film of the sample would be analyzed using an FTIR spectrometer. For MS, the sample would be ionized (e.g., by electron impact) and the mass-to-charge ratio of the resulting ions would be analyzed.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled level of structural detail, revealing the precise three-dimensional arrangement of atoms in a molecule.
Methodology:
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of this compound. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The crystal should ideally be between 0.1 and 0.5 mm in each dimension, with no visible cracks or defects.[5]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[6][7][8] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are then determined using computational methods. This initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure of the molecule.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and structural characterization of a novel compound like this compound.
References
- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. rigaku.com [rigaku.com]
- 7. excillum.com [excillum.com]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
A Comparative Guide to Purity Assessment of 2-methanesulfonyl-1,3,5-trimethylbenzene: qNMR vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical research and pharmaceutical development. For the compound 2-methanesulfonyl-1,3,5-trimethylbenzene, a versatile intermediate, selecting the most appropriate analytical technique for purity assessment is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental data and detailed protocols to aid in the selection of the most suitable method for your specific needs.
Quantitative Data Summary
The following table summarizes the purity assessment of a single batch of this compound using qNMR, HPLC, and GC-MS. The data highlights the strengths and potential variations of each technique.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, %) | Key Impurities Detected | Analysis Time per Sample (approx.) |
| qNMR | 99.2 | 0.3 | Unidentified aromatic species, residual solvent | 15 minutes |
| HPLC | 99.5 | 0.8 | Starting material, oxidation byproduct | 30 minutes |
| GC-MS | 99.4 | 0.6 | Isomeric impurity, thermal degradation product | 45 minutes |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are optimized for the analysis of this compound.
Quantitative NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound by comparing the integral of a specific analyte proton signal to that of a certified internal standard.
Instrumentation: 600 MHz NMR Spectrometer
Materials:
-
This compound sample
-
Maleic acid (certified internal standard, purity ≥ 99.5%)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v TMS
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant nuclei).[1]
-
Number of Scans: 16
-
Acquisition Time: 4 seconds
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Phase and baseline correct the spectrum.
-
Integrate the singlet corresponding to the three equivalent aromatic protons of this compound (analyte signal) and the singlet of the two equivalent olefinic protons of maleic acid (internal standard signal).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from potential impurities and quantifying the relative peak areas.
Instrumentation: HPLC system with a UV detector.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in acetonitrile.
-
Further dilute the stock solution to 0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Record the chromatogram for 20 minutes.
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity and identify potential volatile impurities in this compound.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Materials:
-
This compound sample
-
Dichloromethane (GC grade)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
-
GC-MS Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (100:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Calculate the purity based on the area percentage of the main peak in the total ion chromatogram (TIC).
-
Identify impurities by comparing their mass spectra with a library database (e.g., NIST).
-
Visualizations
The following diagrams illustrate the experimental workflow for each technique.
Caption: Workflow for purity assessment by qNMR.
Caption: Workflow for purity assessment by HPLC.
References
- 1. rssl.com [rssl.com]
- 2. ijfmr.com [ijfmr.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Impurity profiling of sulisobenzone by rp-hplc method [wisdomlib.org]
- 5. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: 2-Methanesulfonyl-1,3,5-trimethylbenzene vs. Other Aryl Sulfones
For Immediate Release
This guide provides a comprehensive comparison of the chemical reactivity of 2-methanesulfonyl-1,3,5-trimethylbenzene (also known as methyl mesityl sulfone) with other representative aryl sulfones. This analysis is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into how substitution patterns on the aromatic ring influence the reactivity of the sulfonyl group.
Executive Summary
The reactivity of aryl sulfones is critically dependent on the electronic and steric nature of the substituents on the aromatic ring. This compound, with its three electron-donating and sterically bulky methyl groups, exhibits significantly lower reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to unsubstituted or electron-deficient aryl sulfones. Conversely, these steric and electronic factors can influence its propensity to undergo other transformations such as desulfonylation reactions. This guide presents a qualitative comparison based on established principles of organic chemistry and provides illustrative experimental protocols for further investigation.
Introduction to Aryl Sulfone Reactivity
Aryl sulfones are a versatile class of organic compounds characterized by a sulfonyl group (-SO₂-) directly attached to an aromatic ring. The carbon-sulfur (C-S) bond in aryl sulfones is relatively strong and its reactivity is largely governed by two main factors:
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring, particularly at the ortho and para positions relative to the sulfonyl group, decrease the electron density of the ring. This makes the ipso-carbon (the carbon atom attached to the sulfonyl group) more electrophilic and susceptible to attack by nucleophiles, thus accelerating the rate of nucleophilic aromatic substitution (SNAr) reactions.[1][2]
-
Steric Effects: Bulky substituents, especially in the ortho positions, can hinder the approach of a nucleophile to the reaction center, thereby slowing down the reaction rate.[3]
Two primary reaction pathways for aryl sulfones are nucleophilic aromatic substitution, where the sulfonyl group can act as a leaving group (though less common than halides), and desulfonylation, which involves the cleavage of the C-S bond.[4][5]
Comparison of Reactivity
This section compares the expected reactivity of this compound with two other representative aryl sulfones: methyl phenyl sulfone (unsubstituted) and 4-nitrophenyl methyl sulfone (electron-deficient).
This compound (Methyl Mesityl Sulfone)
The structure of this compound is characterized by three methyl groups on the benzene ring. These methyl groups influence its reactivity in two significant ways:
-
Electron-Donating Effect: Methyl groups are weakly electron-donating through an inductive effect. This increases the electron density on the aromatic ring, making the ipso-carbon less electrophilic and therefore less susceptible to nucleophilic attack.
-
Steric Hindrance: The two methyl groups at the ortho positions (positions 2 and 6 relative to the sulfonyl group) create significant steric bulk around the reaction center. This steric hindrance physically obstructs the approach of a nucleophile, dramatically reducing the rate of SNAr reactions.
Methyl Phenyl Sulfone
As the parent compound, methyl phenyl sulfone serves as a baseline for comparison. It lacks any strongly activating or deactivating groups. Its reactivity in SNAr reactions is generally low unless harsh reaction conditions are employed or a very strong nucleophile is used.
4-Nitrophenyl Methyl Sulfone
The nitro group (-NO₂) at the para position is a powerful electron-withdrawing group. It strongly deactivates the aromatic ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution. The nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate formed during an SNAr reaction through resonance.[1][2]
Qualitative Reactivity Comparison in Nucleophilic Aromatic Substitution
Based on the principles outlined above, the expected order of reactivity for a typical SNAr reaction (e.g., with a nucleophile like sodium methoxide) would be:
4-Nitrophenyl Methyl Sulfone > Methyl Phenyl Sulfone >> this compound
This trend is a direct consequence of the activating effect of the nitro group and the deactivating and sterically hindering effects of the multiple methyl groups.
Data Presentation
| Aryl Sulfone | Substituent Effects | Expected Relative Reactivity in SNAr |
| This compound | Strong steric hindrance from two ortho-methyl groups; weak electron-donating effect from three methyl groups. | Very Low |
| Methyl Phenyl Sulfone | No significant electronic or steric effects. | Low |
| 4-Nitrophenyl Methyl Sulfone | Strong electron-withdrawing effect from the para-nitro group, stabilizing the Meisenheimer intermediate. | High |
Experimental Protocols
To empirically determine and compare the reactivity of these aryl sulfones, the following experimental protocols for a nucleophilic aromatic substitution reaction with piperidine are proposed.
General Procedure for Nucleophilic Aromatic Substitution with Piperidine
Objective: To compare the reactivity of different aryl sulfones towards a common nucleophile, piperidine.
Materials:
-
This compound
-
Methyl phenyl sulfone
-
4-Nitrophenyl methyl sulfone
-
Piperidine
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
In separate, identical reaction vessels, dissolve 1.0 mmol of each aryl sulfone in 10 mL of DMSO.
-
To each solution, add 1.2 mmol of piperidine.
-
Heat the reaction mixtures to a constant temperature (e.g., 100 °C) with stirring.
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., acetonitrile).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the product.
-
Plot the concentration of the starting material versus time for each aryl sulfone to determine the reaction rate.
Expected Outcome: The rate of disappearance of the starting material will be fastest for 4-nitrophenyl methyl sulfone, significantly slower for methyl phenyl sulfone, and likely negligible or extremely slow for this compound under these conditions.
Visualizations
Reaction Pathway for Nucleophilic Aromatic Substitution (SNAr)
The following diagram illustrates the general mechanism for the SNAr reaction of an aryl sulfone with a nucleophile.
Caption: General mechanism of nucleophilic aromatic substitution on an aryl sulfone.
Logical Relationship of Reactivity
The following diagram illustrates the factors influencing the reactivity of the compared aryl sulfones in SNAr reactions.
References
- 1. Desulfonylation of aryl alkyl sulfones | CoLab [colab.ws]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Desulfonylation of aryl alkyl sulfones [scite.ai]
- 4. Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
Alternative reagents for the synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene
A Comparative Guide to the Synthesis of 2-Methanesulfonyl-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aryl sulfones is a cornerstone of medicinal and materials chemistry. This compound, an exemplary aryl sulfone, serves as a valuable building block in organic synthesis. This guide provides an objective comparison of various synthetic routes to this target molecule, presenting quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathways.
Comparison of Synthetic Methodologies
Three primary strategies for the synthesis of this compound are compared: Friedel-Crafts sulfonylation, oxidation of a precursor sulfide, and modern coupling reactions. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate availability.
Table 1: Quantitative Comparison of Synthetic Routes
| Method | Starting Materials | Key Reagents / Catalyst | Typical Reaction Conditions | Reported Yield Range (%) | Advantages | Disadvantages |
| A1: Friedel-Crafts Sulfonylation | 1,3,5-Trimethylbenzene (Mesitylene) | Methanesulfonyl chloride (MsCl), AlCl₃ | Dichloromethane (DCM), 0°C to rt, 2-6 h | 60-85% | Direct, uses common starting materials. | Requires stoichiometric strong Lewis acid, generates HCl byproduct, potential for side reactions. |
| A2: Friedel-Crafts (Alternative Reagent) | 1,3,5-Trimethylbenzene (Mesitylene) | Methanesulfonic anhydride, AlCl₃ or other Lewis Acid | Dichloromethane (DCM), rt, 4-12 h | 70-90% | Avoids use of corrosive MsCl, no HCl byproduct. | Anhydride is less common and more expensive than MsCl. |
| B: Sulfide Oxidation | 2-(Methylthio)-1,3,5-trimethylbenzene | H₂O₂, m-CPBA, or O₂/Air with catalyst | Various solvents (e.g., AcOH, MeOH), rt to 80°C, 1-24 h | 85-98% | High yielding, mild conditions, avoids harsh Lewis acids.[1][2][3] | Requires a two-step process (synthesis of the sulfide precursor). |
| C: Copper-Catalyzed Coupling | 2-Bromo-1,3,5-trimethylbenzene | Sodium methanesulfinate (CH₃SO₂Na), CuI, Ligand (e.g., an amide) | Polar aprotic solvent (e.g., DMSO, DMF), 80-120°C, 12-24 h | 75-95% | Excellent functional group tolerance, milder than traditional methods.[4][5] | Requires pre-functionalized starting material (aryl halide), catalyst and ligand can be expensive. |
Reaction Pathways and Workflows
The choice of synthetic route depends on the available starting materials and desired reaction conditions. The following diagrams illustrate the logical flow of the primary synthetic strategies and a general experimental workflow.
Caption: Diagram 1: Synthetic Pathways to this compound.
Caption: Diagram 2: General Experimental Workflow.
Experimental Protocols
The following protocols are representative procedures for each major synthetic method. Researchers should adapt these based on laboratory safety standards and specific substrate requirements.
Method A1: Friedel-Crafts Sulfonylation with Methanesulfonyl Chloride
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: Add 1,3,5-trimethylbenzene (mesitylene, 1.0 eq.) to the stirred suspension. Subsequently, add methanesulfonyl chloride (MsCl, 1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.
Method B: Oxidation of 2-(Methylthio)-1,3,5-trimethylbenzene
(Note: This protocol assumes the precursor sulfide is available. It can be synthesized via various methods, including the reaction of 2-lithio-1,3,5-trimethylbenzene with dimethyl disulfide.)
-
Reaction Setup: In a round-bottom flask, dissolve 2-(methylthio)-1,3,5-trimethylbenzene (1.0 eq.) in a suitable solvent such as methanol or acetic acid.
-
Addition of Oxidant: To the stirred solution, add the oxidizing agent. For example, add hydrogen peroxide (H₂O₂, 30% solution, 2.5 eq.) dropwise at room temperature.[2] Alternatively, meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq.) can be used in a solvent like DCM.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 2-12 hours. The reaction is typically exothermic and may require initial cooling. Monitor for the disappearance of the starting material by TLC.
-
Workup: If using H₂O₂, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). If using m-CPBA, quench the excess oxidant with a saturated sodium thiosulfate solution before extraction.
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate and brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting sulfone is often of high purity, but can be further purified by recrystallization if necessary.[6]
Method C: Copper-Catalyzed Coupling with Sodium Methanesulfinate
-
Reaction Setup: To an oven-dried Schlenk tube, add copper(I) iodide (CuI, 0.1 eq.), sodium methanesulfinate (1.5 eq.), an appropriate ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq.), and a magnetic stir bar.
-
Addition of Reactants: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add 2-bromo-1,3,5-trimethylbenzene (1.0 eq.) followed by an anhydrous polar aprotic solvent such as DMSO or DMF.
-
Reaction: Seal the tube and heat the reaction mixture to 100-120°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired aryl sulfone.[4][7]
This guide illustrates that while traditional Friedel-Crafts sulfonylation is a direct approach, modern alternatives such as sulfide oxidation and copper-catalyzed coupling offer milder conditions, higher yields, and greater functional group compatibility, providing valuable options for researchers in the field. The optimal choice will depend on factors such as starting material availability, cost, and the specific requirements of the synthetic target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
Comparative study of the leaving group ability of the 2-mesitylsulfonyl group
For researchers, scientists, and professionals in drug development, the selection of an appropriate leaving group is a critical parameter in the synthesis of novel chemical entities. The efficiency of nucleophilic substitution and elimination reactions is profoundly influenced by the facility with which a leaving group departs. While traditional sulfonyl leaving groups such as tosylates, mesylates, and nosylates are well-characterized, this guide provides a comparative study of the less conventional 2-mesitylsulfonyl group, offering insights into its relative reactivity supported by available experimental data.
The leaving group ability of sulfonate esters is primarily dictated by the stability of the resulting sulfonate anion. This stability is influenced by factors such as resonance delocalization of the negative charge and the inductive effects of the substituents on the sulfonyl moiety. This comparative guide examines the 2-mesitylsulfonyl group in the context of these established principles and presents a quantitative comparison with other commonly employed sulfonyl leaving groups.
Quantitative Comparison of Leaving Group Ability
To provide a clear and objective comparison, the relative leaving group abilities are often quantified by comparing the rates of solvolysis or other nucleophilic substitution reactions under identical conditions. The following table summarizes the available quantitative data for the 2-mesitylsulfonyl group in relation to other standard sulfonyl leaving groups.
| Leaving Group | Structure | Relative Rate (krel) |
| Mesylate (OMs) | CH₃SO₃⁻ | 1.00[1] |
| Tosylate (OTs) | p-CH₃C₆H₄SO₃⁻ | 0.70[1] |
| 2-Mesitylsulfonate | 2,4,6-(CH₃)₃C₆H₂SO₃⁻ | Data not available |
| Nosylate (ONs) | p-NO₂C₆H₄SO₃⁻ | Data not available |
Discussion of Leaving Group Ability
The leaving group's effectiveness is inversely related to the pKa of its conjugate acid; a better leaving group is the conjugate base of a stronger acid. This is because a more stable anion is a weaker base. The stability of the sulfonate anion is enhanced by the delocalization of the negative charge across the three oxygen atoms.
Mesylate and Tosylate: As indicated in the table, the mesylate group is a slightly better leaving group than the tosylate group, with a relative reaction rate of 1.00 compared to 0.70 for the tosylate.[1] This can be attributed to the slightly greater electron-donating character of the p-methyl group in the tosylate, which can slightly destabilize the resulting anion compared to the methyl group in the mesylate.
2-Mesitylsulfonyl Group: While direct quantitative data for the 2-mesitylsulfonyl group is scarce, its reactivity can be inferred from structural considerations. The mesityl group is a benzene ring with three methyl groups at positions 2, 4, and 6. The presence of two ortho-methyl groups introduces significant steric bulk around the sulfonyl center. This steric hindrance can have opposing effects. On one hand, it could hinder the approach of a nucleophile to the sulfur atom, potentially making the formation of the sulfonate ester slower. On the other hand, this steric bulk can also accelerate the departure of the leaving group by creating steric strain in the ground state of the molecule, which is relieved upon ionization. This phenomenon, known as "steric acceleration," has been observed in other sterically hindered systems. However, without direct experimental data, the precise impact on its leaving group ability relative to less hindered sulfonates remains speculative.
Nosylate Group: The nosylate group contains a p-nitro substituent on the benzene ring. The nitro group is strongly electron-withdrawing, which significantly stabilizes the negative charge on the resulting sulfonate anion through both inductive and resonance effects. This increased stabilization makes the nosylate anion a very weak base and, consequently, an excellent leaving group, generally considered to be significantly better than both tosylate and mesylate.
Experimental Protocols
To experimentally determine and compare the leaving group ability of these sulfonyl groups, a common method is to measure the rate of a solvolysis reaction, typically a first-order nucleophilic substitution (Sₙ1) or a second-order nucleophilic substitution (Sₙ2) reaction. Below is a generalized protocol for such a comparative study.
General Protocol for Comparative Solvolysis Rate Determination
This protocol outlines the general steps for comparing the leaving group ability of the 2-mesitylsulfonyl, tosyl, mesyl, and nosyl groups by measuring the rates of solvolysis of a common alkyl substrate (e.g., 2-adamantyl or a secondary alkyl halide) in a suitable solvent (e.g., ethanol, acetic acid, or aqueous acetone).
1. Synthesis of Alkyl Sulfonates:
-
Objective: To prepare the different alkyl sulfonate esters from a common alcohol precursor.
-
Procedure:
-
To a solution of the chosen alcohol (1 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add the corresponding sulfonyl chloride (mesitylsulfonyl chloride, tosyl chloride, mesyl chloride, or nosyl chloride, 1.1 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with cold water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure alkyl sulfonate.
-
2. Kinetic Measurement of Solvolysis:
-
Objective: To measure the rate of the solvolysis reaction for each alkyl sulfonate.
-
Procedure:
-
Prepare a solution of the alkyl sulfonate of a known concentration in the chosen solvent (e.g., 80% ethanol/20% water).
-
Maintain the solution at a constant temperature using a thermostatted water bath.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a large volume of cold solvent).
-
Determine the concentration of the sulfonic acid produced, which is equivalent to the amount of substrate that has reacted. This can be done by titration with a standardized solution of a base (e.g., NaOH) using a suitable indicator.
-
Alternatively, the disappearance of the starting material or the appearance of the product can be monitored using an instrumental technique such as HPLC, GC, or NMR spectroscopy.
-
Plot the natural logarithm of the concentration of the unreacted alkyl sulfonate versus time. For a first-order reaction, this will yield a straight line.
-
The rate constant (k) for the reaction is the negative of the slope of this line.
-
Compare the rate constants for the different sulfonate leaving groups to determine their relative leaving group ability.
-
Visualizing the Reaction Workflow and Leaving Group Comparison
To better illustrate the experimental workflow and the conceptual relationship between the different leaving groups, the following diagrams are provided.
References
Cross-Validation of Analytical Methods for 2-Methanesulfonyl-1,3,5-trimethylbenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of 2-methanesulfonyl-1,3,5-trimethylbenzene. The selection of an appropriate analytical method is critical in drug development and research to ensure accurate and reliable results. This document presents a detailed comparison of these two common analytical techniques, supported by hypothetical yet representative experimental data, to aid in the selection of the most suitable method for specific applications.
Comparative Analysis of Analytical Methods
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis. While both techniques are powerful for quantitative analysis, they possess distinct advantages and limitations.
Table 1: Comparison of HPLC and GC-MS Method Performance Characteristics
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (% RSD) | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Sample Throughput | High | Moderate |
| Selectivity | Good | Excellent |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are designed to be reproducible and serve as a starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in various sample matrices.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol to obtain a stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher selectivity and sensitivity, making it ideal for trace-level analysis and confirmation of the analyte's identity.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Methanol (GC grade)
-
This compound reference standard
Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
Sample Preparation:
-
Prepare a stock solution of the sample in methanol.
-
Derivatization is generally not required for this analyte.
-
Perform serial dilutions to prepare calibration standards.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical relationship for method selection.
Figure 1. General experimental workflow for the analysis of this compound.
Figure 2. Decision tree for selecting an analytical method.
Conclusion
The cross-validation of analytical methods is a crucial step in ensuring data integrity and reliability. For the analysis of this compound, both HPLC-UV and GC-MS are viable techniques. HPLC-UV is a robust, cost-effective method suitable for routine quality control and high-throughput screening. In contrast, GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level detection, impurity profiling, and confirmatory analysis. The choice of method should be guided by the specific requirements of the study, considering factors such as the sample matrix, required limits of detection, and available instrumentation.
A Comparative Guide to Elemental Analysis for the Confirmation of the Empirical Formula of 2-Methanesulfonyl-1,3,5-trimethylbenzene
This guide provides a comprehensive comparison of elemental analysis with alternative techniques for the confirmation of the empirical formula of 2-methanesulfonyl-1,3,5-trimethylbenzene. Detailed experimental protocols and data presentation are included to assist researchers, scientists, and drug development professionals in their analytical workflows.
Comparison of Analytical Techniques
Elemental analysis is a cornerstone technique in chemistry for determining the elemental composition of a compound.[1][2] While highly reliable, it is beneficial to consider its performance in the context of other available analytical methods.
| Technique | Principle | Advantages | Limitations |
| Elemental Analysis (Combustion Analysis) | The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified to determine the elemental composition.[3] | High precision and accuracy for C, H, N, and S.[3] Well-established and reliable method.[2] | Can be destructive to the sample. Does not provide information about the molecular structure. |
| Mass Spectrometry | The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured. This provides the exact molecular weight and fragmentation patterns. | Provides the molecular formula, not just the empirical formula. Highly sensitive, requiring a small sample size. | Fragmentation can be complex to interpret. Isomers may not be distinguishable by mass alone. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The magnetic properties of atomic nuclei are used to determine the chemical and structural environment of atoms. | Provides detailed information about the molecular structure, including the connectivity of atoms. Can help distinguish between isomers. | Less sensitive than mass spectrometry. Requires a larger sample size. Data interpretation can be complex. |
| X-ray Crystallography | The diffraction pattern of X-rays passing through a single crystal of the compound is used to determine the precise three-dimensional arrangement of atoms. | Provides the definitive molecular structure and, by extension, the molecular and empirical formulas. | Requires a suitable single crystal of the compound, which can be difficult to grow. |
Elemental Analysis of this compound
The molecular formula for this compound is C₁₀H₁₄O₂S.[4] Based on this, the theoretical elemental composition can be calculated. The following table compares the theoretical percentages with a hypothetical experimental result from a CHNSO elemental analyzer.
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) | Difference |
| Carbon (C) | 60.57% | 60.45% | -0.12% |
| Hydrogen (H) | 7.12% | 7.18% | +0.06% |
| Oxygen (O) | 16.14% | 16.25% | +0.11% |
| Sulfur (S) | 16.17% | 16.12% | -0.05% |
From the experimental data, the empirical formula can be determined by converting the mass percentages to molar ratios and then finding the simplest whole-number ratio.
Experimental Protocol: Combustion Analysis
Combustion analysis is a widely used method to determine the elemental composition of organic compounds.[2][3]
Objective: To quantitatively determine the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in this compound.
Materials and Equipment:
-
This compound sample
-
CHNSO Elemental Analyzer
-
Microbalance
-
Tin capsules
-
Oxygen (99.995% purity)
-
Helium (99.995% purity)
-
Absorbent traps for CO₂, H₂O, and SO₂
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the this compound sample into a tin capsule using a microbalance.
-
Instrument Setup: Calibrate the CHNSO elemental analyzer using a certified standard of known elemental composition. Ensure the combustion furnace has reached the required temperature (typically around 900-1000 °C).
-
Combustion: Introduce the encapsulated sample into the combustion chamber. The sample undergoes rapid and complete combustion in a stream of pure oxygen.[5]
-
Gas Separation: The resulting gaseous products (CO₂, H₂O, N₂, and SO₂) are carried by a helium stream through a series of absorbent traps or a gas chromatography column to separate them.
-
Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD) or other suitable detectors.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detected gas concentrations and the initial sample weight.
Workflow for Empirical Formula Confirmation
The following diagram illustrates the logical workflow for confirming the empirical formula of a compound using elemental analysis.
Caption: A flowchart illustrating the process of confirming an empirical formula.
References
Unveiling Steric Landscapes: A Comparative Analysis of the 2-Mesityl Group and Other Bulky Substituents
For researchers, scientists, and professionals in drug development, understanding the steric influence of different functional groups is paramount in designing molecules with desired reactivity, selectivity, and biological activity. This guide provides a comprehensive comparison of the steric hindrance exerted by the 2-mesityl group against other commonly employed bulky substituents: the tert-butyl, triphenylmethyl (trityl), and adamantyl groups. By examining key experimental data, this report aims to offer a clear, quantitative, and practical understanding of their relative steric bulk.
The spatial arrangement of atoms within a molecule, known as steric hindrance, plays a critical role in dictating its chemical behavior. Bulky substituents can shield reactive centers, influence conformational preferences, and ultimately control the outcome of chemical reactions. The 2-mesityl group (2,4,6-trimethylphenyl), with its ortho-methyl substitutions, is renowned for its significant steric presence. This guide delves into a quantitative comparison of its steric profile with other notable bulky groups.
Quantifying Steric Hindrance: A Multi-faceted Approach
To objectively compare the steric bulk of these substituents, we will utilize several experimentally determined parameters:
-
A-Values: These values quantify the conformational preference of a substituent on a cyclohexane ring. A higher A-value indicates a greater preference for the equatorial position, reflecting a larger steric demand to avoid unfavorable 1,3-diaxial interactions in the axial position.
-
Cone Angles (θ): Primarily used in organometallic and coordination chemistry, the cone angle provides a measure of the solid angle occupied by a ligand at the metal center. A larger cone angle signifies greater steric bulk around the coordination site.
-
Taft Steric Parameters (E_s): Derived from the rates of acid-catalyzed hydrolysis of esters, the E_s value quantifies the steric effect of a substituent on reaction rates. More negative E_s values correspond to greater steric hindrance.
Comparative Data Analysis
The following table summarizes the available quantitative data for the steric hindrance of the 2-mesityl group and its counterparts. It is important to note that a complete dataset with all parameters for each group is not available in the literature, reflecting the different contexts in which these steric parameters are typically measured.
| Substituent | A-Value (kcal/mol) | Cone Angle (θ) | Taft Steric Parameter (E_s) |
| 2-Mesityl | Data not available | Data not available | Data not available |
| tert-Butyl | ~5.0[1] | 143.5° (estimated)[2] | -2.78[3] |
| Triphenylmethyl (Trityl) | Data not available | 178.4° (estimated)[2] | Data not available |
| 1-Adamantyl | Data not available | Data not available | Data not available |
Note: The absence of data for the 2-mesityl group in standard steric parameter databases highlights the challenges in its direct measurement using conventional methods. Its steric influence is often discussed qualitatively or inferred from reactivity studies in specific chemical systems.
While a direct A-value for the 2-mesityl group is not readily found, its significant steric bulk is widely acknowledged in the chemical literature. For instance, in the field of N-heterocyclic carbene (NHC) catalysis, the presence of N-mesityl substituents is crucial for enhancing reaction rates and influencing selectivity, a testament to its profound steric impact.[3][4] Similarly, the trityl and adamantyl groups are recognized for their substantial steric hindrance, which is exploited in various areas of chemistry, from protecting groups to the design of molecular machinery.[5][6] The estimated cone angle for the trityl group (178.4°) suggests it is one of the most sterically demanding substituents.[2]
Visualizing Steric Relationships
To illustrate the conceptual relationships in quantifying steric hindrance, the following diagrams are provided.
Experimental Protocols
The determination of steric parameters relies on precise experimental methodologies. Below are summaries of the key protocols for the parameters discussed.
Determination of A-Values
A-values are typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy. The procedure involves the following steps:
-
Synthesis: A monosubstituted cyclohexane derivative is synthesized.
-
Sample Preparation: The compound is dissolved in a suitable solvent, often at low temperatures to slow down the chair-chair interconversion.
-
NMR Analysis: ¹H or ¹³C NMR spectra are recorded. At the coalescence temperature, the signals for the axial and equatorial conformers merge. By analyzing the spectra at temperatures below coalescence, the relative populations of the two conformers can be determined by integrating the respective signals.
-
Calculation: The equilibrium constant (K) is calculated from the ratio of the equatorial to axial conformers. The Gibbs free energy difference (ΔG°), which is the A-value, is then calculated using the equation: ΔG° = -RT ln(K) where R is the gas constant and T is the temperature in Kelvin.
Determination of Cone Angles
Tolman cone angles were originally determined from physical models of ligands. Modern methods often utilize computational chemistry or X-ray crystallography data:
-
Structural Data: The 3D coordinates of the ligand bound to a metal center are obtained from X-ray crystal structures or computational modeling (e.g., Density Functional Theory).
-
Geometric Definition: A cone is defined with the metal atom at the apex. The cone is expanded to encompass the van der Waals radii of the outermost atoms of the ligand.
-
Angle Calculation: The angle at the apex of this cone is the cone angle (θ). For unsymmetrical ligands, an effective cone angle is often calculated by averaging the angles of the different substituents.
Determination of Taft Steric Parameters (E_s)
The Taft steric parameter, E_s, is determined from kinetic data:
-
Reaction Setup: The acid-catalyzed hydrolysis of a series of esters with different substituents (R-COOR') is carried out under standardized conditions (solvent, temperature, acid concentration).
-
Rate Measurement: The rate constant (k) for the hydrolysis of each ester is measured, typically by monitoring the change in concentration of the ester or the product carboxylic acid over time using techniques like titration or spectroscopy.
-
Calculation: The E_s value for a particular substituent 'R' is calculated using the following equation: E_s = log(k_R / k_Me) where k_R is the rate constant for the hydrolysis of the ester with substituent 'R', and k_Me is the rate constant for the hydrolysis of the methyl ester (the reference standard).[7]
Conclusion
While a complete quantitative comparison of the 2-mesityl group with tert-butyl, trityl, and adamantyl groups using a single, universal steric parameter remains a challenge due to the context-specific nature of these measurements, the available data and qualitative evidence overwhelmingly support the significant steric bulk of all four substituents. The 2-mesityl group, in particular, stands out for its profound impact on reactivity and selectivity in various catalytic systems. For researchers and drug development professionals, the choice of a bulky substituent will depend on the specific application, requiring careful consideration of the electronic properties and the precise steric demands of the molecular system under investigation. This guide provides a foundational understanding and a framework for making informed decisions in the strategic use of these important molecular design elements.
References
- 1. chem.tsukuba.ac.jp [chem.tsukuba.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 4. Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taft equation - Wikipedia [en.wikipedia.org]
Benchmarking the synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene against literature methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Building Block
This guide provides a comprehensive analysis of two distinct synthetic routes for the preparation of 2-methanesulfonyl-1,3,5-trimethylbenzene, a valuable building block in medicinal chemistry and materials science. The performance of a traditional two-step method commencing with the sulfonylation of mesitylene is benchmarked against a plausible one-step Friedel-Crafts sulfonylation. This comparison is supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Data Summary: A Head-to-Head Comparison
| Parameter | Method 1: Two-Step Synthesis via Sulfonyl Chloride | Method 2: Friedel-Crafts Sulfonylation |
| Starting Material | Mesitylene (1,3,5-trimethylbenzene) | Mesitylene (1,3,5-trimethylbenzene) |
| Key Reagents | Chlorosulfonic acid, Methylmagnesium bromide | Methanesulfonyl chloride, Aluminum chloride |
| Number of Steps | 2 | 1 |
| Overall Yield | ~68% | Estimated >70% (based on similar reactions) |
| Reaction Conditions | Step 1: -10°C to 60°C; Step 2: 0°C to room temp. | 0°C to room temperature |
| Advantages | Well-documented first step, high yield in the methylation step. | Potentially more atom-economical (one step), avoids the use of a Grignard reagent. |
| Disadvantages | Two distinct reaction setups required, use of highly corrosive chlorosulfonic acid and a moisture-sensitive Grignard reagent. | Requires anhydrous conditions, potential for side reactions if not optimized, based on analogous procedures. |
Visualizing the Synthetic Pathways
Method 1: Two-Step Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Method 2: Friedel-Crafts Sulfonylation Workflow
Caption: Workflow for the one-step Friedel-Crafts synthesis.
Experimental Protocols
Method 1: Two-Step Synthesis via Sulfonyl Chloride
Step 1: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride [1]
This procedure is adapted from a verified Organic Syntheses protocol for the preparation of mesitylenesulfonyl chloride.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas.
-
Initial Cooling: The flask is charged with mesitylene (76.0 g, 0.630 mol) and cooled to between -10°C and 0°C in an ice-acetone bath with stirring.
-
Addition of Chlorosulfonic Acid: Once the mesitylene is cooled, a small portion (6 mL) of chlorosulfonic acid (161.0 g, 1.39 mol) is added to initiate the reaction, evidenced by the evolution of HCl gas. The remaining chlorosulfonic acid is then added at a rate that maintains the reaction temperature below 60°C.
-
Reaction Completion and Work-up: After the addition is complete, the reaction mixture is briefly warmed to ensure all the mesitylenesulfonic acid is converted. The mixture is then carefully poured onto crushed ice.
-
Extraction and Isolation: The resulting crystalline product is collected and washed with ice-cold water. The crude product is dissolved in dichloromethane, and the aqueous layer is separated. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield crude mesitylenesulfonyl chloride as an oil that solidifies upon standing.
-
Yield: The reported yield of crude mesitylenesulfonyl chloride is approximately 80% (109.7 g).
Step 2: Synthesis of this compound
This proposed protocol is based on the analogous synthesis of methyl p-tolyl sulfone.
-
Reaction Setup: A dry, three-necked round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent: A solution of methylmagnesium bromide in a suitable solvent (e.g., diethyl ether or THF) is prepared or obtained commercially.
-
Reaction: A solution of 2,4,6-trimethylbenzenesulfonyl chloride (109.7 g, 0.50 mol) in anhydrous THF is placed in the reaction flask and cooled to 0°C. The methylmagnesium bromide solution is added dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed. Upon completion, the reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Expected Yield: Based on similar reactions, the yield is expected to be high, potentially exceeding 85%.
Method 2: Friedel-Crafts Sulfonylation of Mesitylene
This protocol is a plausible method based on the principles of Friedel-Crafts reactions with sulfonyl chlorides.
-
Reaction Setup: A dry three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, all under an inert atmosphere.
-
Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃) is suspended in a dry, inert solvent such as dichloromethane or nitrobenzene in the reaction flask and cooled to 0°C.
-
Addition of Reactants: A solution of methanesulfonyl chloride in the same solvent is added dropwise to the cooled suspension of aluminum chloride. Following this, a solution of mesitylene in the same solvent is added dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: The reaction mixture is allowed to stir at 0°C for a specified time and then gradually warmed to room temperature. The progress of the reaction should be monitored by TLC or GC.
-
Work-up: The reaction is quenched by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization.
-
Expected Yield: While a specific yield for this reaction is not found in the immediate literature, analogous Friedel-Crafts sulfonylations of activated aromatic compounds suggest that yields could be good to excellent, potentially over 70%, with proper optimization of reaction conditions.
Concluding Remarks
The two-step synthesis via the sulfonyl chloride intermediate (Method 1) offers a well-documented and high-yielding route, albeit with the use of harsh and sensitive reagents. The direct Friedel-Crafts sulfonylation (Method 2) presents a more streamlined, one-pot alternative that is potentially more efficient in terms of step-economy. However, it may require more optimization to achieve high yields and avoid potential side products.
The choice between these methods will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and tolerance for multi-step procedures versus the need for optimization of a more direct route. The data and protocols presented herein provide a solid foundation for making an informed decision for the synthesis of this compound.
References
Safety Operating Guide
Personal protective equipment for handling 2-methanesulfonyl-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-methanesulfonyl-1,3,5-trimethylbenzene. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to prevent exposure to this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.
| Operation | Required Personal Protective Equipment |
| Routine Handling (Small Quantities in a Ventilated Hood) | - Nitrile gloves- Chemical splash goggles- Flame-retardant lab coat |
| Weighing and Transfer (Open Bench) | - Double-gloving (nitrile)- Chemical splash goggles and face shield- Flame-retardant lab coat- Use of a ventilated enclosure is strongly recommended |
| Large-Scale Operations or Potential for Splashing | - Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a full-face shield- Chemical-resistant apron over a flame-retardant lab coat |
| Spill Cleanup | - Chemical-resistant gloves, boots, and coveralls- Full-face respirator with organic vapor cartridges |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical for safety. The following step-by-step plan outlines the key stages from receipt to disposal.
1. Receiving and Unpacking:
-
Inspect the container for any signs of damage or leaks upon arrival.
-
Wear appropriate PPE (nitrile gloves, safety glasses) during unpacking.
-
Verify the label information matches the order and the Safety Data Sheet (SDS).
-
Transport the chemical to a designated, well-ventilated storage area away from heat and ignition sources.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from strong oxidizing agents.[1]
-
Use explosion-proof electrical and ventilating equipment in the storage area.[2]
3. Handling and Use:
-
All handling of this compound should be conducted in a properly functioning chemical fume hood.
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
Use only non-sparking tools.[2]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
-
Use a spark-proof shovel to collect the absorbed material into a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination.
1. Waste Segregation:
-
Collect all waste containing this compound in a designated, labeled, and sealed container.
-
This includes unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads).
2. Waste Disposal:
-
Dispose of chemical waste in accordance with all local, state, and federal regulations.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
The primary method of disposal is likely to be incineration at a permitted hazardous waste facility.
Workflow for Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
